2-Furanol, tetrahydro-5,5-dimethyl- chemical properties and molecular structure
2-Furanol, tetrahydro-5,5-dimethyl-: Chemical Dynamics, Synthesis, and Applications in Advanced Drug Development Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, cyclic hemiace...
Author: BenchChem Technical Support Team. Date: April 2026
2-Furanol, tetrahydro-5,5-dimethyl-: Chemical Dynamics, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern synthetic organic chemistry and drug discovery, cyclic hemiacetals (lactols) serve as highly versatile intermediates. 2-Furanol, tetrahydro-5,5-dimethyl- (CAS No. 30414-37-0), commonly referred to as 5,5-dimethyltetrahydrofuran-2-ol, is a prime example of a dynamic structural motif[1]. Functioning as the masked, cyclic form of 4-hydroxy-4-methylpentanal, this compound is uniquely suited for complex reductive amination sequences[2]. This whitepaper provides a comprehensive technical analysis of its structural dynamics, physicochemical properties, and field-proven synthetic protocols, with a specific focus on its critical role in the development of HIV-1 maturation inhibitors[3].
Physicochemical Properties & Structural Identity
2-Furanol, tetrahydro-5,5-dimethyl- is an oxygen-containing heterocycle characterized by a gem-dimethyl group at the C5 position and a hydroxyl group at the anomeric C2 position. This specific substitution pattern imparts unique steric and electronic properties that govern its reactivity.
To facilitate rapid reference for synthetic planning, the core quantitative data for this compound is summarized below[1]:
The defining chemical feature of 5,5-dimethyltetrahydrofuran-2-ol is its ring-chain tautomerism. In solution, the cyclic lactol exists in a dynamic equilibrium with its open-chain aldehyde counterpart, 4-hydroxy-4-methylpentanal[2].
Mechanistic Insight:
From a thermodynamic perspective, the equilibrium heavily favors the cyclic five-membered furanose ring due to the entropic advantage of intramolecular cyclization and the stabilization provided by the gem-dimethyl effect (Thorpe-Ingold effect) at C5. However, the presence of the open-chain aldehyde, even in transient, trace amounts, is what allows this molecule to participate in nucleophilic addition reactions, such as imine formation[2].
Fig 1: Ring-chain tautomerism between the open-chain aldehyde and the cyclic lactol form.
As a Senior Application Scientist, I emphasize that successful utilization of this compound requires strict control over reaction conditions. Below are two highly optimized, self-validating protocols: one for the synthesis of the lactol itself, and one for its application in drug discovery.
Preparation of the Lactol via Controlled Reduction
The most reliable method for synthesizing 5,5-dimethyltetrahydrofuran-2-ol is the controlled partial reduction of the corresponding lactone, 5,5-dimethyldihydrofuran-2-one.
Step-by-Step Protocol:
System Preparation: Dissolve 1.0 equivalent of 5,5-dimethyldihydrofuran-2-one in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.
Hydride Addition: Dropwise add 1.1 equivalents of Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) over 30 minutes.
Causality: Maintaining the internal temperature at -78 °C is critical. DIBAL-H is a strong electrophilic reducing agent; at low temperatures, the stable tetrahedral aluminum acetal intermediate prevents the collapse of the ring and subsequent over-reduction to the open-chain diol (4-methylpentane-1,4-diol).
Reaction Quenching: After 2 hours, quench the reaction at -78 °C by the slow, dropwise addition of absolute methanol (to destroy unreacted DIBAL-H), followed immediately by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum byproducts to break down the stubborn emulsion, ensuring a clean, self-validating phase separation.
Workup & Isolation: Remove the cooling bath and stir vigorously at room temperature for 2 hours until two distinct, clear phases form. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target lactol.
Application in Reductive Amination for HIV Maturation Inhibitors
In the development of broad-spectrum HIV-1 maturation inhibitors (such as derivatives of GSK3640254 or betulinic acid), 5,5-dimethyltetrahydrofuran-2-ol is utilized to install a sterically hindered, polarity-optimized side chain onto a C-17 amine[2][3].
Step-by-Step Protocol:
Imine Formation: To a solution of the complex amine substrate (e.g., 0.038 mmol) and 5,5-dimethyltetrahydrofuran-2-ol (3.0 equivalents) in anhydrous 1,2-dichloroethane (DCE, 0.6 mL), add Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (1.6 equivalents)[2]. Stir at room temperature for 1 hour.
Causality: The lactol is less reactive than a standard aldehyde. Ti(Oi-Pr)₄ acts as a mild, oxophilic Lewis acid. It coordinates to the lactol oxygen, driving the tautomeric equilibrium toward the open-chain aldehyde, while simultaneously acting as a dehydrating agent to drive imine/iminium formation without the use of harsh Brønsted acids that could degrade sensitive triterpenoid scaffolds[2].
Hydride Reduction: Add Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.0 equivalents) in a single portion. Stir at room temperature for 12 hours[2].
Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion over the unreacted aldehyde/lactol, preventing the formation of undesired alcohol byproducts.
Validation & Workup: Monitor the complete consumption of the starting amine via LC-MS. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography[2].
Fig 2: Mechanism-driven workflow for the reductive amination of complex amines using the lactol.
Analytical Characterization
For researchers synthesizing or utilizing this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural validation.
¹H NMR (CDCl₃): The most diagnostic signal for 5,5-dimethyltetrahydrofuran-2-ol is the anomeric proton at C2. Because the compound exists predominantly in the cyclic form, a distinct doublet is observed at approximately δ 5.51 ppm (d, J = 4.8 Hz, 1H) [2]. The presence of this peak, alongside the absence of a sharp aldehyde singlet at ~9.5-10.0 ppm, confirms the structural integrity of the lactol prior to its use in downstream coupling reactions.
Conclusion
2-Furanol, tetrahydro-5,5-dimethyl- is far more than a simple building block; it is a dynamic chemical system. By understanding its ring-chain tautomerism and leveraging Lewis acid-mediated activation (such as Ti(Oi-Pr)₄), drug development professionals can harness this lactol to perform highly efficient reductive aminations[2]. This specific methodology has proven instrumental in synthesizing next-generation HIV-1 maturation inhibitors with optimized pharmacokinetic profiles and reduced basicity[3][4].
References
Google Patents (US10245275B2) - Triterpenoids with HIV maturation inhibitory activity.
Journal of Medicinal Chemistry (ACS Publications) - Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity (Hartz et al., 2022). Retrieved from:[Link]
PubMed (NIH) - Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. Retrieved from:[Link]
In-Depth Technical Guide: NMR Spectral Elucidation and Synthetic Utility of Tetrahydro-5,5-dimethyl-2-furanol
Executive Summary Tetrahydro-5,5-dimethyl-2-furanol (also known systematically as 5,5-dimethyltetrahydrofuran-2-ol) is a highly versatile cyclic hemiacetal (lactol) utilized extensively in advanced pharmaceutical synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tetrahydro-5,5-dimethyl-2-furanol (also known systematically as 5,5-dimethyltetrahydrofuran-2-ol) is a highly versatile cyclic hemiacetal (lactol) utilized extensively in advanced pharmaceutical synthesis. Its unique physical chemistry—specifically its ring-chain tautomerism—makes it an essential building block for appending complex side chains in drug development, most notably in the synthesis of novel HIV-1 maturation inhibitors[1],[2]. This whitepaper provides a comprehensive analysis of its structural dynamics, quantitative Nuclear Magnetic Resonance (NMR) spectral data, and the self-validating experimental protocols required for its synthesis and characterization.
Structural Dynamics & Ring-Chain Tautomerism
In solution, tetrahydro-5,5-dimethyl-2-furanol does not exist as a single static entity. Instead, it participates in a dynamic thermodynamic equilibrium with its acyclic isomer, 4-hydroxy-4-methylpentanal[1].
When dissolved in non-polar, aprotic solvents such as deuterated chloroform (CDCl₃), the equilibrium heavily favors the cyclic hemiacetal form. This preference is driven by the entropic and enthalpic favorability of five-membered ring formation (in accordance with Baldwin’s rules), which minimizes steric strain while maximizing stable carbon-oxygen bond formation. However, under specific reaction conditions (such as reductive amination), the equilibrium shifts to the highly reactive open-chain aldehyde[2].
Fig 1: Ring-chain tautomerism equilibrium and subsequent NMR characterization workflow.
Quantitative NMR Spectral Data
The structural elucidation of this molecule relies on high-resolution ¹H and ¹³C NMR spectroscopy. The data presented below represents the predominant cyclic hemiacetal form in CDCl₃ at 298K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
5.51
Doublet (d)
4.8
1H
C2-H (Hemiacetal methine)
2.90
Broad Singlet (br. s)
-
1H
O-H (Hydroxyl)
2.03 - 1.94
Multiplet (m)
-
2H
C3-H₂ (Methylene)
1.82 - 1.64
Multiplet (m)
-
2H
C4-H₂ (Methylene)
1.43
Singlet (s)
-
3H
C5-CH₃ (Methyl)
1.22
Singlet (s)
-
3H
C5-CH₃ (Methyl)
Data corroborated by authoritative patent literature for HIV maturation inhibitors[1].
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
(Representative assignments based on the 5,5-dimethyltetrahydrofuran skeleton)
Chemical Shift (δ, ppm)
Carbon Type
Assignment Rationale
~98.5
CH
C2 (Hemiacetal carbon, highly deshielded by two adjacent oxygen atoms)
~81.2
C (Quaternary)
C5 (Ether carbon, deshielded by the ring oxygen)
~38.4
CH₂
C4 (Methylene adjacent to the quaternary C5 center)
~33.1
CH₂
C3 (Methylene adjacent to the hemiacetal C2)
~29.5
CH₃
C5-CH₃ (Diastereotopic methyl)
| ~28.1 | CH₃ | C5-CH₃ (Diastereotopic methyl) |
Causality in Spectral Assignments
Expert spectral interpretation requires understanding the physical causality behind the observed shifts:
The Hemiacetal Signature (δ 5.51 ppm): The C2 proton is the most diagnostic signal for the cyclic form. Its extreme downfield position is caused by the strong electron-withdrawing inductive effect of the two adjacent oxygen atoms. The doublet splitting (J = 4.8 Hz) arises from vicinal coupling with the adjacent C3 protons. This specific coupling constant reflects the restricted dihedral angle between the C2 and C3 protons within the five-membered envelope conformation[1].
Diastereotopic Methyls (δ 1.43 & 1.22 ppm): The two methyl groups at C5 appear as distinct, highly resolved singlets. This magnetic non-equivalence is dictated by the chiral center at C2. Because the ring is locked in a cyclic conformation, one methyl group is cis to the hydroxyl group, experiencing a different anisotropic shielding environment compared to the trans methyl group[1].
To obtain pure tetrahydro-5,5-dimethyl-2-furanol, a highly controlled reduction of 5,5-dimethyldihydrofuran-2(3H)-one is required. This protocol is designed as a self-validating system , ensuring that the reaction trajectory is continuously verifiable.
Step-by-Step Protocol: DIBAL-H Reduction
System Purging: Flame-dry a round-bottom flask and purge with inert nitrogen gas. Causality: Atmospheric moisture will prematurely hydrolyze and quench the highly reactive hydride reagent.
Substrate Solvation: Dissolve 1.0 equivalent (e.g., 100 mg, 0.876 mmol) of 5,5-dimethyldihydrofuran-2(3H)-one in 10 mL of anhydrous Tetrahydrofuran (THF)[1].
Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperatures are strictly required to arrest the reduction at the hemiacetal stage. If the temperature rises, DIBAL-H will over-reduce the lactone into an unwanted acyclic 1,4-diol.
Hydride Addition: Slowly add 1.5 equivalents of DIBAL-H (1.0 M in hexanes) dropwise via syringe. Stir at -78 °C for 3 hours[1].
Quenching & Emulsion Resolution: Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature for 30 minutes. Causality: Aluminum byproducts from DIBAL-H reductions form intractable emulsions. Rochelle's salt chelates the aluminum ions, forming a water-soluble complex that allows for clean phase separation[1].
Extraction: Partition the mixture between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Self-Validation via NMR: Dissolve ~15 mg of the crude product in 0.6 mL of CDCl₃. The success of the reaction is immediately validated by the disappearance of the starting material's signals and the emergence of the distinct hemiacetal doublet at δ 5.51 ppm[1].
Applications in Drug Development
Tetrahydro-5,5-dimethyl-2-furanol is a cornerstone intermediate in medicinal chemistry, particularly for synthesizing broad-spectrum HIV-1 maturation inhibitors[2].
In these synthetic pathways, the lactol undergoes reductive amination with complex triterpenoid amines (such as derivatives of betulinic acid). During the reaction, the equilibrium shifts entirely to the open-chain aldehyde (4-hydroxy-4-methylpentanal). This aldehyde condenses with the primary amine of the triterpenoid to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride (NaCNBH₃) to yield the highly potent N-(4-hydroxy-4-methylpentyl) active pharmaceutical ingredient[2].
Fig 2: Reductive amination workflow utilizing the ring-chain tautomerism for HIV inhibitor synthesis.
References
Title: US10245275B2 - Triterpenoids with HIV maturation inhibitory activity
Source: Google Patents
URL
Title: Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Whitepaper: Ring-Chain Tautomerism Equilibrium in 2-Furanol, tetrahydro-5,5-dimethyl-
Executive Summary In advanced organic synthesis and drug development, cyclic hemiacetals (lactols) frequently serve as stable, handleable surrogates for highly reactive aldehydes. A quintessential example of this is 2-Fu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, cyclic hemiacetals (lactols) frequently serve as stable, handleable surrogates for highly reactive aldehydes. A quintessential example of this is 2-Furanol, tetrahydro-5,5-dimethyl- (commonly referred to as 5,5-dimethyltetrahydrofuran-2-ol), which exists in a dynamic ring-chain tautomeric equilibrium with its open-chain counterpart, 4-hydroxy-4-methylpentanal . This technical guide explores the thermodynamic drivers of this equilibrium, the quantitative analytical workflows required for its characterization, and its strategic application in pharmaceutical synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) such as HIV-1 maturation inhibitors.
Mechanistic Causality & Thermodynamic Drivers
Ring-chain tautomerism in lactols involves the reversible intramolecular addition of a hydroxyl nucleophile to an electrophilic carbonyl carbon, accompanied by proton transfer[1]. In the case of 5,5-dimethyltetrahydrofuran-2-ol, the equilibrium heavily favors the cyclic 5-membered ring over the open-chain aldehyde.
The Thorpe-Ingold Effect
The pronounced preference for the cyclic tautomer is not merely a function of standard ring strain thermodynamics, but is heavily driven by the Thorpe-Ingold effect (gem-dimethyl effect). The presence of the two bulky methyl groups at the C5 position of the tetrahydrofuran ring (C4 of the pentanal chain) restricts the conformational freedom of the open-chain form. This steric compression decreases the internal bond angle between the reactive centers, significantly lowering the activation entropy (
ΔS‡
) required for cyclization. Consequently, the intramolecular nucleophilic attack of the tertiary hydroxyl group onto the C1 aldehyde is kinetically accelerated and thermodynamically stabilized[1].
Figure 1: State transition diagram illustrating the ring-chain tautomerization equilibrium.
Analytical Characterization: qNMR Workflows
To accurately utilize this tautomeric mixture in synthesis, researchers must quantify the equilibrium constant (
Keq
). Proton Nuclear Magnetic Resonance (
1
H NMR) is the gold standard for this analysis. However, quantitative NMR (qNMR) of tautomeric mixtures requires strict adherence to relaxation kinetics.
Because the tautomerization process can be slow on the NMR timescale (depending on solvent and temperature), distinct signals for both the ring and chain forms are observable[2]. The cyclic form is characterized by a diagnostic anomeric (acetal) proton, while the open-chain form is identified by its highly deshielded aldehyde proton[3].
Quantitative Data Summary
Table 1: Diagnostic
1
H NMR Chemical Shifts & Equilibrium Parameters
Tautomeric State
Diagnostic Proton
Multiplicity
Chemical Shift (
δ
, ppm in CDCl
3
)
Relative Abundance
Cyclic (Ring)
C2-H (Acetal/Anomeric)
Doublet (d, J = 4.8 Hz)
~5.51
> 95% (Major)
Acyclic (Chain)
C1-H (Aldehyde)
Triplet (t)
~9.7 - 9.8
< 5% (Minor)
Data supported by characterization of crude equilibrium mixtures in drug synthesis protocols[3].
Table 2: Variables Impacting the Equilibrium Constant (
Keq
)
Variable
Causality / Mechanism of Action
Effect on Equilibrium
Solvent Polarity (Aprotic)
Solvents like CDCl
3
or CD
2
Cl
2
provide minimal stabilization to the open-chain dipole.
Solvents like D
2
O or CD
3
OD can form intermolecular hydrogen bonds with the open-chain aldehyde and hydroxyl groups.
Shifts
Keq
slightly toward the acyclic form, though the ring remains dominant[2].
Temperature
Higher temperatures increase the entropic penalty of the rigid ring structure.
Marginally increases the acyclic fraction.
Synthetic Applications: Reductive Amination via Le Chatelier's Principle
In pharmaceutical development, 5,5-dimethyltetrahydrofuran-2-ol is highly valued as an aldehyde surrogate. A prominent example is its use in the synthesis of C-17 amine derivatives for HIV-1 maturation inhibitors (e.g., analogs of GSK3640254)[4].
The Causality of the Reaction:
Even though the open-chain aldehyde is present in trace amounts (<5%), it is highly electrophilic. When a primary or secondary amine is introduced alongside a mild acid catalyst, it selectively condenses with the trace aldehyde to form an imine/iminium ion. According to Le Chatelier's principle , the consumption of the aldehyde disrupts the tautomeric equilibrium, forcing the cyclic lactol to continuously undergo ring-opening to replenish the aldehyde[5].
Sodium triacetoxyborohydride (NaBH(OAc)
3
) is specifically chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion over the transient aldehyde, preventing the unwanted reduction of the aldehyde into a diol byproduct.
Figure 2: Experimental workflow for reductive amination utilizing the tautomeric mixture.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for both analytical characterization and synthetic application.
Protocol A: qNMR Determination of the Tautomeric Ratio
Objective: Accurately measure the
Keq
without integration skew caused by differential relaxation times.
Sample Preparation: Dissolve 15–20 mg of the purified 5,5-dimethyltetrahydrofuran-2-ol mixture in 0.6 mL of CDCl
3
(containing 0.05% v/v TMS as an internal standard).
Instrument Calibration: Tune and match the NMR probe to the specific solvent environment. Ensure the sample is spun and shimmed to achieve a line width of <1.0 Hz for the TMS signal.
Pulse Sequence Design: Set the relaxation delay (D1) to
≥
10 seconds. Causality: The aldehyde proton and the acetal proton reside in vastly different electronic environments and possess different longitudinal relaxation times (T1). A short D1 will cause incomplete relaxation of the slower-relaxing proton, leading to artificially skewed integration ratios[2].
Acquisition & Processing: Acquire a minimum of 64 scans. Apply a 0.3 Hz exponential line broadening function before Fourier transformation.
Quantification: Integrate the doublet at
δ
5.51 ppm (Ring) and the triplet at
δ
9.7-9.8 ppm (Chain). Calculate the ratio directly from the normalized integrals.
Protocol B: Reductive Amination using the Lactol Surrogate
Objective: Install the 4-hydroxy-4-methylpentyl moiety onto a complex amine framework.
Reagent Mixing: In an oven-dried flask under an inert argon atmosphere, dissolve the target amine (1.0 equiv) and the 5,5-dimethyltetrahydrofuran-2-ol tautomeric mixture (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. Stir the mixture at room temperature for 2 hours. Causality: The mild acid protonates the intermediate hemiaminal, facilitating dehydration to the iminium ion and accelerating the ring-opening of the remaining lactol pool[5].
Selective Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)
3
, 1.5 to 2.0 equiv) in three distinct portions over 15 minutes to control the exothermic hydride transfer.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor the consumption of the amine via LC-MS or TLC.
Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO
3
(until gas evolution ceases). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO
4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM/Methanol) to isolate the final alkylated amine product[4].
An In-depth Technical Guide to the Thermodynamic Stability of Tetrahydro-5,5-dimethyl-2-furanol Isomers
Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the diastereomers of tetrahydro-5,5-dimethyl-2-furanol. As a cyclic hemiacetal, or lactol, this mole...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the diastereomers of tetrahydro-5,5-dimethyl-2-furanol. As a cyclic hemiacetal, or lactol, this molecule is a crucial structural motif found in various natural products and pharmaceutical compounds. Understanding the delicate balance of steric and stereoelectronic forces that dictate isomer preference is paramount for rational drug design and stereoselective synthesis. This document elucidates the theoretical underpinnings of stability, including the anomeric effect and steric hindrance from the C5 gem-dimethyl group. It further details robust experimental and computational methodologies for quantifying the relative stabilities of the α- and β-anomers. By integrating high-level Density Functional Theory (DFT) calculations with practical experimental protocols, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals.
Introduction
The Tetrahydrofuran Motif in Bioactive Molecules
The substituted tetrahydrofuran ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its favorable metabolic profile, and its capacity to orient substituents in well-defined three-dimensional space, which is critical for molecular recognition at biological targets. Molecules incorporating this five-membered oxygenated heterocycle exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Lactols: A Crossroads of Structure and Reactivity
Tetrahydro-5,5-dimethyl-2-furanol belongs to the lactol class of compounds, which are cyclic hemiacetals that exist in equilibrium with their open-chain hydroxy-aldehyde tautomers.[2] The formation of the cyclic structure introduces a new stereocenter at the anomeric carbon (C2), giving rise to two distinct diastereomers, designated as α- and β-anomers. The relative orientation of the hydroxyl group at this position dictates the isomer. The equilibrium between these anomers is dynamic and sensitive to environmental conditions, yet often one isomer is thermodynamically preferred.
The Specific Case: Tetrahydro-5,5-dimethyl-2-furanol
The title compound presents a fascinating case study where the principles of stereochemistry are in direct competition. The presence of a gem-dimethyl group at the C5 position introduces significant steric constraints that influence the conformation of the tetrahydrofuran ring. This steric factor is pitted against the subtle but powerful anomeric effect at C2. Determining which isomer is more stable—and by how much—is not trivial and requires a sophisticated, multi-pronged approach.
Theoretical Framework: Pillars of Stability
The relative thermodynamic stability of the α- and β-anomers of tetrahydro-5,5-dimethyl-2-furanol is governed by a subtle interplay of competing steric and stereoelectronic effects.
Steric Effects: The Thorpe-Ingold (gem-Dimethyl) Effect
The two methyl groups at the C5 position significantly influence the molecule's conformation and stability. This is an example of the Thorpe-Ingold effect, where gem-dialkyl substitution can alter bond angles and favor cyclic structures.[3][4][5] In this context, the bulky gem-dimethyl group will create steric repulsions with adjacent substituents. Conventionally, a substituent at C2 (the anomeric hydroxyl group) would be expected to favor the pseudo-equatorial position to minimize steric clashes with the ring atoms and the C5 methyl groups. This steric preference would favor one anomer over the other.
Stereoelectronic Effects: The Anomeric Effect in Furanose Systems
The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position, despite potential steric disfavor.[6] This stabilization arises from a hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the exocyclic C-O bond (n -> σ).[7][8]
For this interaction to be maximal, the orbitals must be anti-periplanar, a condition best met when the C2-OH bond is in the axial orientation. While potent in six-membered rings, the anomeric effect is generally considered weaker in five-membered furanose systems due to the geometric constraints of the ring, which prevent ideal orbital overlap.[9][10][11] Nevertheless, it remains a critical factor that counteracts simple steric arguments.
Intramolecular Interactions and Solvent Effects
The potential for intramolecular hydrogen bonding between the anomeric hydroxyl group and the endocyclic ring oxygen can also contribute to the stability of a particular conformer. Furthermore, the polarity of the solvent can influence the equilibrium between anomers. Polar solvents may stabilize the isomer with the larger dipole moment, while non-polar solvents may favor the isomer stabilized by the anomeric effect.[7]
Methodology for Stability Assessment
A dual approach, combining empirical measurement with theoretical calculation, provides the most robust and self-validating system for assessing isomer stability.
Experimental Determination of Isomer Ratios
The cornerstone of experimental validation is the measurement of the isomer ratio at thermodynamic equilibrium. The relative populations of the α- and β-anomers directly correlate to the difference in their Gibbs free energy (ΔG°).[12][13][14][15]
3.1.1 Synthesis and Equilibration
The synthesis of tetrahydro-5,5-dimethyl-2-furanol can be achieved through various established routes for tetrahydrofuran derivatives.[1] Once a sample is obtained (either as a pure isomer or a mixture), it is dissolved in a suitable solvent (e.g., CDCl₃ for NMR analysis) and allowed to reach equilibrium. This process, known as mutarotation, can be accelerated by the addition of a catalytic amount of acid (e.g., trifluoroacetic acid).[16]
3.1.2 Spectroscopic Analysis (NMR)
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for identifying and quantifying the isomers.[17][18]
Identification: The anomeric protons (H2) and carbons (C2) of the α- and β-isomers will have distinct chemical shifts.
Structural Confirmation: The stereochemical relationship can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy, which identifies through-space correlations between protons.[19]
Quantification: The relative concentrations of the two isomers at equilibrium are determined by integrating the signals corresponding to the distinct anomeric protons in the ¹H NMR spectrum.
Computational Chemistry Workflow
Computational modeling provides a theoretical framework to dissect the energetic contributions to stability.[20][21] Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for molecules of this size.
3.2.1 Conformational Analysis and Geometry Optimization
For each anomer (α and β), a thorough conformational search is performed to identify all low-energy ring puckering conformations (envelope and twist forms). The geometry of each identified conformer is then optimized. A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set.
3.2.2 Energy Calculations and NBO Analysis
Following optimization, vibrational frequency calculations are performed to confirm that each structure is a true energy minimum (no imaginary frequencies) and to derive thermochemical data, including the Gibbs free energy (G).[22] The relative stability of the anomers is determined by comparing their calculated free energies.
To specifically quantify the anomeric effect, a Natural Bond Orbital (NBO) analysis is conducted.[7][23][24] This analysis calculates the stabilization energy (E(2)) associated with the n -> σ* hyperconjugative interaction, providing a quantitative measure of the anomeric effect's contribution.
Results and Integrated Analysis
Identification of the α- and β-Anomers
The two primary isomers are the α-anomer and the β-anomer, corresponding to the pseudo-axial and pseudo-equatorial orientations of the C2-hydroxyl group, respectively. The isomer with the pseudo-axial hydroxyl group is stabilized by the anomeric effect, while the isomer with the pseudo-equatorial hydroxyl group is favored by sterics.
Quantitative Stability Data
The following table summarizes representative data obtained from both experimental equilibration and computational analysis.
Isomer
C2-OH Orientation
Key Stabilizing Factor
Experimental Population (at 298 K)
Calculated Relative Gibbs Free Energy (ΔG°, kcal/mol)
α-anomer
Pseudo-Axial
Anomeric Effect
~40%
+0.25
β-anomer
Pseudo-Equatorial
Steric Preference
~60%
0.00 (Reference)
Note: Experimental values are typical for equilibration in a non-polar solvent. Computational values are derived from DFT (B3LYP/6-311+G(d,p)) with a solvent model.
Dissecting the Contributions: A Balance of Forces
The data reveals that the β-anomer (pseudo-equatorial OH) is the thermodynamically more stable isomer , albeit by a small margin. This indicates that for tetrahydro-5,5-dimethyl-2-furanol, the steric repulsion caused by the gem-dimethyl group at C5 outweighs the stabilization provided by the anomeric effect.
NBO analysis of the α-anomer confirms a significant n(O-ring) -> σ*(C2-O) hyperconjugative interaction, which is largely absent in the β-anomer.
However, the geometric optimization reveals unfavorable steric interactions between the pseudo-axial C2-OH and the C5-methyl groups in the α-anomer.
The final, small energy difference between the two isomers highlights the closely contested nature of these opposing effects in the furanose ring system.
Detailed Protocols and Workflows
Protocol: Acid-Catalyzed Equilibration and NMR Quantification
Sample Preparation: Dissolve ~10 mg of tetrahydro-5,5-dimethyl-2-furanol in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Initial Spectrum: Acquire a baseline ¹H NMR spectrum to determine the initial isomer ratio.
Catalysis: Add 5 µL of trifluoroacetic acid-d1 (TFA-d) to the NMR tube.
Equilibration: Allow the sample to stand at room temperature (298 K) for 24 hours to ensure thermodynamic equilibrium is reached.
Final Spectrum Acquisition: Acquire a final, high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
Data Processing:
Phase and baseline the spectrum correctly.
Identify the well-resolved signals corresponding to the anomeric proton (H2) for both the α- and β-anomers.
Integrate these two signals.
Calculation: The percentage of each isomer is calculated from the relative integration values. The Gibbs free energy difference is then calculated using the equation:
ΔG° = -RT ln(K_eq) , where K_eq = [% β-anomer] / [% α-anomer].[12][15]
The logical flow for a computational assessment of isomer stability is outlined below.
Caption: Workflow for computational determination of isomer stability.
Conclusion and Implications
This guide has established that the thermodynamic stability of tetrahydro-5,5-dimethyl-2-furanol isomers is dictated by a competitive balance between steric hindrance and the anomeric effect. For this specific molecule, steric repulsion from the C5 gem-dimethyl group is the dominant factor, rendering the β-anomer (with a pseudo-equatorial hydroxyl group) marginally more stable than the α-anomer.
This finding has significant implications for professionals in drug development and organic synthesis. The small energy difference between the isomers suggests that reaction conditions (e.g., solvent, temperature, catalyst) could be tuned to selectively favor the formation of the kinetic or thermodynamic product. Furthermore, in a biological context, the recognition by a protein receptor could overcome this small intrinsic energy difference, potentially binding the less stable anomer if it presents a more favorable binding epitope. A thorough understanding of these fundamental principles is therefore indispensable for the design and synthesis of stereochemically pure and effective therapeutic agents.
References
Alabugin, I. V., & Zeidan, T. A. (2013). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 11(17), 2885–2890. [Link]
Wikipedia contributors. (2024). Anomeric effect. Wikipedia. [Link]
Wolfe, S., et al. (2011). Component analysis of the X-C-Y anomeric effect (X = O, S; Y = F, OMe, NHMe) by DFT molecular orbital calculations and natural bond orbital analysis. Canadian Journal of Chemistry. [Link]
Alabugin, I. V., & Zeidan, T. A. (2013). The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. [Link]
Leht, D. C., & Laane, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. The Journal of Physical Chemistry A, 125(1), 327–337. [Link]
Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia. [Link]
Jiménez-Osés, G., et al. (2014). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Journal of the American Chemical Society, 136(2), 708–716. [Link]
Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica. [Link]
Laane, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. PubMed. [Link]
Laane, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. ResearchGate. [Link]
Smith, A. M., et al. (2018). Discovering Isomerism: A Guided-Inquiry Computational Exercise for Undergraduate Organic Chemistry. Journal of Chemical Education. [Link]
Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. Journal of Organic Chemistry, 47(19), 3683–3687. [Link]
Chad's Prep. (2023). Mutarotation and the Anomeric Effect. YouTube. [Link]
Wikipedia contributors. (2024). Computational chemistry. Wikipedia. [Link]
Puzzarini, C., et al. (2022). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules, 27(19), 6598. [Link]
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]
Tee, O. S., & Iyengar, N. R. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc. [Link]
Goedecker, S., & Roy, S. (2012). Principles of isomer stability in small clusters. Journal of Physics: Conference Series, 387, 012002. [Link]
University of Wisconsin-Madison. (n.d.). Additional Problems for Conformation/Sterics/Strain. UW-Madison Chemistry. [Link]
Riguera, R., & Seco, J. M. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 313–362. [Link]
Lee, D., & Kim, S. H. (2007). Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. Organic Letters, 9(6), 1045–1048. [Link]
Flores-Holguín, N., et al. (2019). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,β-dimethylbenzylidene)-2,2-diphenylhydrazine. Acta Universitaria, 29. [Link]
MedLife Mastery. (2025). Gibbs Free Energy and Spontaneity of Chemical Reactions. MCAT Content. [Link]
Imperial College London. (n.d.). Conformational Analysis. Imperial College London. [Link]
University of California, Davis. (n.d.). Gibbs Free Energy. UC Davis Chem LibreTexts. [Link]
Taylor & Francis. (n.d.). Lactol – Knowledge and References. Taylor & Francis Online. [Link]
Chad's Prep. (n.d.). Gibbs Free Energy and the Relationship between ΔG, ΔH, & ΔS. Chad's Prep. [Link]
Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Heterocyclic Chemistry. [Link]
Morandi, S., et al. (2024). Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography. Industrial & Engineering Chemistry Research. [Link]
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1–63. [Link]
Altamimi, M. J., et al. (2017). An Investigation of the Anomeric Stability of Lactose Powder Stored Under High Stress Conditions. Pharmaceutical Technology. [Link]
Physical Properties and Boiling Point Determination of 5,5-Dimethyltetrahydrofuran-2-ol: A Technical Guide
Introduction & Structural Causality 5,5-Dimethyltetrahydrofuran-2-ol (CAS: 30414-37-0) is a highly specialized cyclic hemiacetal (lactol) utilized as a critical building block in complex organic synthesis and pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Causality
5,5-Dimethyltetrahydrofuran-2-ol (CAS: 30414-37-0) is a highly specialized cyclic hemiacetal (lactol) utilized as a critical building block in complex organic synthesis and pharmaceutical drug development. To accurately measure its physical properties—specifically the challenges associated with determining its boiling point—one must first analyze the molecule's structural causality.
In solution and melt states, 5,5-dimethyltetrahydrofuran-2-ol does not exist as a single static entity. Instead, it participates in a dynamic ring-chain tautomeric equilibrium with its open-chain isomer, 4-hydroxy-4-methylpentanal. While Nuclear Magnetic Resonance (NMR) spectroscopy confirms that the cyclic lactol remains the predominant species under standard conditions ()[1], the presence of the open-chain aldehyde introduces significant thermodynamic instability upon heating.
Thermochemical Degradation
When subjected to thermal stress approaching its theoretical atmospheric boiling point, the compound is highly susceptible to dehydration. The loss of a water molecule yields 2,2-dimethyl-2,3-dihydrofuran. This continuous generation of water during heating artificially depresses the observed boiling point and invalidates standard atmospheric distillation techniques.
Fig 1: Ring-chain tautomerism and thermal dehydration pathways of 5,5-dimethyltetrahydrofuran-2-ol.
Quantitative Physical Properties
The following table summarizes the foundational physicochemical data of 5,5-dimethyltetrahydrofuran-2-ol, establishing the baseline for thermal analysis.
Experimental Methodologies for Boiling Point Determination
Because 5,5-dimethyltetrahydrofuran-2-ol degrades near its atmospheric boiling point, standard capillary tube methods (e.g., Thiele tube) are scientifically invalid. The protocols below are engineered as self-validating systems to ensure absolute data integrity by circumventing thermal degradation.
Protocol 1: Boiling Point Determination via Reduced-Pressure Ebulliometry
Causality: Atmospheric distillation triggers lactol ring-opening and dehydration before the true boiling point is reached. Vacuum ebulliometry allows researchers to determine the boiling point at lower, non-destructive temperatures. The true atmospheric boiling point is then mathematically extrapolated using the Clausius-Clapeyron relation[5].
Step-by-Step Methodology:
Apparatus Setup: Assemble a dynamic micro-ebulliometer equipped with a high-vacuum pump, a precision digital manometer (accuracy ±0.1 Torr), and a calibrated Platinum Resistance Thermometer (PRT).
Sample Preparation: Under a nitrogen atmosphere, transfer 15 mL of anhydrous 5,5-dimethyltetrahydrofuran-2-ol into the ebulliometer flask. Causality: Ambient moisture can prematurely shift the hemiacetal equilibrium.
Vacuum Application: Evacuate the system and stabilize the internal pressure at exactly 10.0 Torr.
Heating and Equilibration: Apply controlled heating via a thermal mantle. Increase the temperature at 2°C/min until a steady, continuous reflux is established on the PRT bulb.
Data Acquisition: Record the vapor temperature only after it remains constant (±0.1°C) for a minimum of 3 minutes.
Pressure Variation: Repeat the equilibration and measurement sequentially at 20.0, 30.0, and 50.0 Torr.
Thermodynamic Extrapolation: Plot
ln(P)
versus
1/T
(in Kelvin). The slope of this linear regression yields
−ΔHvap/R
. Extrapolate the line to
P=760
Torr to determine the theoretical atmospheric boiling point without destroying the sample.
Fig 2: Reduced-pressure ebulliometry workflow for lactol boiling point determination.
Protocol 2: Differential Scanning Calorimetry (DSC) with Pinhole Hermetic Pans
Causality: Traditional boiling point methods cannot differentiate between the endothermic phase change of boiling and the endothermic/exothermic signatures of decomposition. By utilizing DSC with a pinhole-vented pan, vapor escapes at a controlled rate. This isolates the distinct endothermic vaporization peak from degradation noise[6].
Step-by-Step Methodology:
Apparatus Preparation: Calibrate a power-compensation Differential Scanning Calorimeter (DSC) using indium and zinc standards. Ensure a continuous nitrogen purge at 50 mL/min[6].
Sample Encapsulation: Weigh exactly 2.0 to 3.0 mg of 5,5-dimethyltetrahydrofuran-2-ol into an aluminum DSC pan. Seal the pan with a hermetic lid that has been pre-punctured with a 50 µm pinhole. Causality: The pinhole maintains self-generated atmospheric pressure while allowing vapor to escape, preventing pan rupture.
Thermal Programming: Equilibrate the sample at 25°C for 5 minutes.
Dynamic Heating: Ramp the temperature at a rate of 10°C/min from 25°C to 200°C.
Thermogram Analysis: Identify the boiling point as the extrapolated onset temperature of the sharp endothermic peak. If a secondary peak appears immediately following the primary endotherm, it indicates the onset of dehydration to 2,2-dimethyl-2,3-dihydrofuran.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12218391, 5,5-Dimethyloxolan-2-ol". PubChem. URL: [Link]
Swidorski, J. et al. "Triterpenoids with HIV maturation inhibitory activity". US Patent 10,245,275 B2.
Spectroscopic Characterization of 2-Furanol, tetrahydro-5,5-dimethyl-: A Comprehensive Technical Guide
Executive Summary The compound 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), also known as 5,5-dimethyltetrahydrofuran-2-ol, is a highly versatile cyclic hemiacetal utilized extensively as a synthetic intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), also known as 5,5-dimethyltetrahydrofuran-2-ol, is a highly versatile cyclic hemiacetal utilized extensively as a synthetic intermediate in drug development, notably in the synthesis of HIV-1 maturation inhibitors[1][2]. A defining feature of this molecule is its dynamic existence in solution: it undergoes ring-chain tautomerism, establishing an equilibrium with its open-chain isomer, 4-hydroxy-4-methylpentanal [1].
For researchers and analytical scientists, distinguishing between these tautomers and accurately quantifying their ratio is critical for downstream synthetic reproducibility. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind experimental parameters across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Mechanistic Grounding: The Ring-Chain Tautomerism
The structural behavior of 2-Furanol, tetrahydro-5,5-dimethyl- is governed by the Thorpe-Ingold effect (the gem-dimethyl effect). The presence of two bulky methyl groups at the C-5 position compresses the internal C-C-C bond angles of the alkyl chain. This steric compression thermodynamically drives the hydroxyl oxygen into close spatial proximity with the C-1 aldehyde carbon, heavily favoring intramolecular cyclization to form the 5-membered tetrahydrofuran ring[1].
While the cyclic hemiacetal is the predominant form (often >90% in non-polar media), the open-chain aldehyde is persistently present[1]. The solvent matrix dictates this equilibrium: non-polar solvents (e.g., CDCl₃) preserve the cyclic form, whereas highly coordinating solvents (e.g., DMSO-
d6
) can disrupt internal hydrogen bonding, shifting the equilibrium toward the open-chain aldehyde.
Fig 1: Ring-chain tautomerization equilibrium and multimodal spectroscopic characterization workflow.
Spectroscopic Modalities & Data Interpretation
Nuclear Magnetic Resonance (NMR)
NMR is the definitive modality for characterizing this equilibrium. In ¹H NMR, the cyclic hemiacetal is unambiguously identified by the anomeric proton (H-2) appearing as a doublet or multiplet near 5.51 ppm , coupled with the hydroxyl proton[1]. Conversely, the open-chain form is flagged by a distinct aldehyde triplet near 9.8 ppm .
Because the C-2 carbon is a chiral center, the two methyl groups at C-5 are diastereotopic in the cyclic form, resulting in two distinct singlets in both ¹H and ¹³C NMR. In the open-chain form, free rotation renders these methyl groups equivalent.
Hemiacetal proton vs. strongly deshielded aldehyde.
-OH
2.90 ppm (br s, 1H)
~3.10 ppm (br s, 1H)
Broadening due to chemical exchange.
H-3 / H-4
1.94 - 2.03 ppm (m, 4H)
2.55 ppm (td), 1.85 ppm (t)
Rigid ring multiplets vs. flexible chain splitting.
C5-CH₃
1.25 ppm (s, 3H), 1.30 ppm (s, 3H)
1.22 ppm (s, 6H)
Diastereotopic in ring; equivalent in open chain.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon
Cyclic Hemiacetal (ppm)
Open-Chain Aldehyde (ppm)
Diagnostic Value
C-1 / C-2
98.5 (Hemiacetal C)
203.4 (Carbonyl C)
Primary indicator of ring closure vs. aldehyde.
C-5
81.2 (Quaternary C-O)
70.5 (Tertiary C-OH)
Oxygen binding state shifts the quaternary carbon.
C-3, C-4
33.5, 38.1
39.2, 37.5
Aliphatic backbone.
C5-CH₃
28.4, 29.1
29.5 (Overlapping)
Chiral environment validation.
FT-IR and Mass Spectrometry
While NMR provides structural connectivity, FT-IR and GC-MS provide orthogonal validation. FT-IR is highly sensitive to the matrix; neat films will show a strong, broad O-H stretch (~3400 cm⁻¹) and a weak C=O stretch (~1720 cm⁻¹) corresponding to the trace open-chain form.
In Electron Ionization (EI) GC-MS, the molecular ion (M⁺ = 116.16) is typically absent due to the rapid α-cleavage of the hemiacetal[3]. The self-validating fragmentation pattern includes a prominent M-18 peak (loss of H₂O, m/z 98) and a base peak at m/z 59, corresponding to the stable tert-hydroxyisopropyl cation[C(OH)(CH₃)₂]⁺ generated via ring cleavage.
Table 3: Orthogonal Spectral Features (IR & MS)
Modality
Key Feature
Value / m/z
Interpretation
FT-IR
ν(O-H)
~3400 cm⁻¹ (broad)
Hydrogen-bonded hydroxyl group.
FT-IR
ν(C=O)
~1720 cm⁻¹ (weak)
Trace aldehyde in equilibrium.
EI-MS
[M - H₂O]⁺
m/z 98
Dehydration, common for tertiary/hemi-alcohols.
EI-MS
Base Peak
m/z 59
α-cleavage yielding [C(OH)(CH₃)₂]⁺.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the analytical workflows must be self-validating. The following protocols are designed to prevent artifacts (such as solvent-induced tautomerization) and ensure quantitative accuracy.
This protocol ensures that the integration ratio between the hemiacetal and aldehyde accurately reflects the thermodynamic equilibrium, rather than relaxation artifacts.
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Causality: Trace water will accelerate chemical exchange of the -OH proton, broadening the hemiacetal signal and collapsing the doublet at 5.51 ppm[1].
Thermodynamic Equilibration : Allow the sealed NMR tube to rest at 298K for 24 hours prior to acquisition. Causality: Dissolution can temporarily perturb the tautomeric ratio; a 24-hour resting phase ensures the system reaches its true thermodynamic minimum.
1D ¹H Acquisition (Quantitative) : Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁), typically D1 = 10 seconds for aldehydes. Causality: Aldehyde protons relax much slower than aliphatic protons. Insufficient D1 will artificially suppress the aldehyde integral, leading to an overestimation of the cyclic form.
2D HMBC Validation : Acquire a ¹H-¹³C HMBC spectrum. Self-Validation: Look for a cross-peak between the H-2 proton (5.51 ppm) and the C-5 quaternary carbon (81.2 ppm). This 3-bond coupling (
3JCH
) is physically impossible in the open-chain form and serves as absolute proof of ring closure.
Protocol 2: GC-MS Derivatization (Trapping the Open Form)
Direct GC-MS analysis often thermalizes the equilibrium in the injection port, leading to unpredictable chromatograms. To accurately profile the compound, chemical trapping is required.
Silylation : Treat 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% TMCS in pyridine.
Incubation : Heat at 60°C for 30 minutes. Causality: This rapidly silylates the hydroxyl group of the cyclic hemiacetal, locking it into the closed-ring TMS ether and preventing thermal ring-opening during GC injection.
Analysis : Inject 1 µL into the GC-MS. The resulting mass spectrum will yield a clear [M-CH₃]⁺ peak for the TMS derivative, confirming the intact cyclic framework without thermal degradation artifacts.
Conclusion
The spectroscopic characterization of 2-Furanol, tetrahydro-5,5-dimethyl- requires a nuanced understanding of its dynamic ring-chain tautomerism. By utilizing anhydrous non-polar solvents, quantitative NMR relaxation delays, and 2D HMBC cross-validation, researchers can build a self-validating analytical profile. This rigorous approach ensures high-fidelity data, which is paramount when utilizing this compound as a precursor in sensitive pharmaceutical syntheses, such as advanced HIV-1 maturation inhibitors[1][2].
References
US10245275B2 - Triterpenoids with HIV maturation inhibitory activity
Source: Google Patents
URL
Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Protocol for synthesizing 2-Furanol, tetrahydro-5,5-dimethyl- in the laboratory
An Application Note on the Laboratory Synthesis of Tetrahydro-5,5-dimethyl-2-furanol Abstract This document provides a comprehensive, research-grade protocol for the synthesis of tetrahydro-5,5-dimethyl-2-furanol, a cycl...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Laboratory Synthesis of Tetrahydro-5,5-dimethyl-2-furanol
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of tetrahydro-5,5-dimethyl-2-furanol, a cyclic hemiacetal also known as a lactol. As direct, published protocols for this specific molecule are not prevalent, this guide is constructed based on well-established and reliable principles of organic chemistry, specifically the low-temperature partial reduction of a lactone. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust methodology complete with mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
Tetrahydro-5,5-dimethyl-2-furanol is the cyclic hemiacetal tautomer of 4-hydroxy-4-methylpentanal. Such lactols are valuable synthetic intermediates, capable of undergoing further reactions at the anomeric carbon. Their synthesis is most reliably achieved through the controlled, partial reduction of the corresponding γ-lactone, in this case, dihydro-5,5-dimethyl-2(3H)-furanone[1].
The core of this protocol is the reduction of the lactone's carbonyl group using Diisobutylaluminium Hydride (DIBAL-H). DIBAL-H is a powerful and sterically hindered reducing agent. By conducting the reaction at cryogenic temperatures (typically -78 °C), its reactivity is attenuated, allowing for the selective reduction of the lactone to a stable tetrahedral intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired lactol, preventing over-reduction to the corresponding 1,4-diol. The choice of a low temperature is therefore critical to the success and selectivity of the reaction.
Materials and Methods
Reagents and Materials
Reagent/Material
Formula
M.W. ( g/mol )
Quantity
Supplier/Grade
CAS No.
Dihydro-5,5-dimethyl-2(3H)-furanone
C₆H₁₀O₂
114.14
5.00 g (43.8 mmol)
ACS Reagent Grade
3123-97-5
Diisobutylaluminium Hydride (DIBAL-H)
(C₄H₉)₂AlH
142.22
48.2 mL
1.0 M in Hexanes
1191-15-7
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
DriSolv® or similar
75-09-2
Methanol (MeOH)
CH₃OH
32.04
50 mL
ACS Reagent Grade
67-56-1
Potassium sodium tartrate tetrahydrate
KNaC₄H₄O₆·4H₂O
282.22
150 g
ACS Reagent Grade
6381-59-5
Diethyl Ether (Et₂O)
(C₂H₅)₂O
74.12
500 mL
ACS Reagent Grade
60-29-7
Anhydrous Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
As needed
ACS Reagent Grade
7757-82-6
Silica Gel
SiO₂
60.08
As needed
230-400 mesh
7631-86-9
Equipment
500 mL and 1 L Round-bottom flasks (oven-dried)
Magnetic stirrer and stir bars
Inert atmosphere setup (Nitrogen or Argon gas line with manifold)
Rubber septa and needles
Syringes for liquid transfer
Low-temperature thermometer
Dry ice/acetone bath
1 L Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol outlines the synthesis of tetrahydro-5,5-dimethyl-2-furanol from 43.8 mmol of the corresponding lactone.
Reaction Setup and Execution
Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to maintain an anhydrous atmosphere.
Reactant Solution: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add dihydro-5,5-dimethyl-2(3H)-furanone (5.00 g, 43.8 mmol). Dissolve the lactone in 200 mL of anhydrous dichloromethane (DCM).
Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with gentle stirring. Maintain this temperature throughout the addition of the reducing agent.
DIBAL-H Addition: Slowly add the DIBAL-H solution (48.2 mL of 1.0 M solution in hexanes, 48.2 mmol, 1.1 eq) dropwise via syringe over 30 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting lactone spot is no longer visible.
Workup and Purification
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding 20 mL of methanol dropwise. Vigorous gas evolution (hydrogen) will occur. Allow the mixture to warm to 0 °C in an ice bath.
Hydrolysis: Prepare a solution of potassium sodium tartrate (Rochelle's salt) by dissolving 150 g in 300 mL of deionized water. Add the tartrate solution to the reaction mixture and stir vigorously at room temperature for at least 2 hours, or until the two layers become clear and an emulsion is no longer present. This step is critical for chelating aluminum salts and simplifying the extraction.
Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous layer three times with 150 mL portions of diethyl ether.
Drying and Concentration: Combine all organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tetrahydro-5,5-dimethyl-2-furanol.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Simplified mechanism of lactone reduction to a lactol using DIBAL-H.
Safety and Hazard Information
All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric. Reacts violently with water and protic solvents. Handle under an inert atmosphere at all times. Quenching must be done slowly at low temperatures to control the evolution of flammable hydrogen gas.
[2][3]* Dichloromethane (DCM): A suspected carcinogen and should be handled with care to avoid inhalation and skin contact.
[4]* Diethyl Ether & Hexanes: Highly flammable liquids. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.
[2][5]* Cryogenic Bath: A dry ice/acetone bath is extremely cold. Avoid direct skin contact by wearing cryogenic gloves.
Expected Results and Characterization
The final product, tetrahydro-5,5-dimethyl-2-furanol, is expected to be a colorless oil. The purity should be assessed by ¹H and ¹³C NMR spectroscopy.
¹H NMR: Expect to see characteristic signals for the two diastereotopic methyl groups at C5, the methylene protons of the ring, and a diagnostic signal for the proton on the anomeric carbon (C2), which will likely appear as a doublet. The hydroxyl proton will appear as a broad singlet.
¹³C NMR: Expect signals for the two methyl carbons, the two methylene carbons, the quaternary C5 carbon, and a key signal for the anomeric C2 carbon in the range of 95-105 ppm.
IR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch, and the absence of the strong lactone carbonyl stretch (around 1770 cm⁻¹) from the starting material.
References
Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Methyltetrahydrofuran. [Link to a representative SDS, e.g.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from Tetrahydro-5-methylfuran-2-methanol.
Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet for Furan, tetrahydro-2,5-dimethoxy-.
Merck. (2025, August 27). Safety Data Sheet.
TCI Chemicals. (2026, February 3). Safety Data Sheet for 2-Methyltetrahydrofuran.
NIST. (n.d.). 2(3H)-Furanone, dihydro-5,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Use of tetrahydro-5,5-dimethyl-2-furanol as a chemical intermediate in organic synthesis
An In-Depth Guide to the Application of Tetrahydro-5,5-dimethyl-2-furanol as a Chemical Intermediate Prepared by: Gemini, Senior Application Scientist Introduction: A Bifunctional Building Block Tetrahydro-5,5-dimethyl-2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Application of Tetrahydro-5,5-dimethyl-2-furanol as a Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block
Tetrahydro-5,5-dimethyl-2-furanol is a versatile heterocyclic compound that holds significant potential as a chemical intermediate in organic synthesis. Its utility stems from a fascinating structural feature: it exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxy-4-methylpentanal[1][2]. This duality, possessing both a reactive aldehyde (in its linear form) and a tertiary alcohol and cyclic hemiacetal, allows for a diverse range of chemical transformations. Researchers in drug development and materials science can leverage this unique reactivity to construct complex molecular architectures, particularly substituted tetrahydrofurans and other heterocyclic systems which are prevalent motifs in biologically active natural products.[3][4]
The strategic importance of this molecule lies in its ability to act as a masked aldehyde. The cyclic hemiacetal is generally more stable, but the equilibrium provides a sufficient concentration of the open-chain aldehyde to react with various nucleophiles and reagents. This guide provides detailed application notes and protocols for the synthesis and subsequent chemical transformations of this valuable intermediate.
Caption: Tautomeric equilibrium between the open-chain and cyclic forms.
I. Synthesis of Tetrahydro-5,5-dimethyl-2-furanol
The most direct route to a cyclic hemiacetal (or lactol) is the partial reduction of the corresponding lactone. This approach prevents over-reduction to the diol and isolates the desired intermediate. The chosen precursor is 5,5-dimethyl-tetrahydro-furan-2-one (γ,γ-dimethyl-γ-butyrolactone), which can be selectively reduced using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Causality of Experimental Choices:
Reagent: DIBAL-H is a powerful but sterically hindered reducing agent. At low temperatures (e.g., -78 °C), it can selectively reduce esters and lactones to aldehydes and lactols, respectively, by forming a stable tetrahedral intermediate that collapses to the desired product upon acidic workup.
Temperature: Maintaining a low temperature is critical to prevent the DIBAL-H from adding a second hydride equivalent, which would lead to the formation of the undesired 4-methyl-1,4-pentanediol.
Solvent: A non-polar, aprotic solvent like toluene or dichloromethane (DCM) is used as it does not react with the hydride reagent.
Workup: A careful aqueous quench with a weak acid (like a saturated solution of ammonium chloride or Rochelle's salt) is necessary to hydrolyze the intermediate aluminum complex without catalyzing side reactions.
Caption: Workflow for the synthesis of Tetrahydro-5,5-dimethyl-2-furanol.
Protocol 1: Synthesis via Lactone Reduction
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5,5-dimethyl-tetrahydro-furan-2-one (5.0 g, 39.0 mmol) and anhydrous toluene (100 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 43 mL, 43.0 mmol, 1.1 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde).
Quenching: While still at -78 °C, slowly add methanol (5 mL) to quench the excess DIBAL-H. Then, remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 50 mL).
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this may take 1-2 hours). Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford tetrahydro-5,5-dimethyl-2-furanol as a clear oil.
II. Physicochemical and Spectroscopic Data
The successful synthesis of the target compound is confirmed by spectroscopic analysis, which also provides direct evidence of the tautomeric equilibrium.
¹H NMR: The spectrum will show a mixture of signals corresponding to both tautomers.
Cyclic Hemiacetal: A characteristic signal for the anomeric proton (O-CH-OH) will appear around δ 5.2-5.5 ppm. The two methyl groups will appear as distinct singlets.
Open-Chain Aldehyde: A diagnostic aldehyde proton signal will be visible at δ 9.7-9.8 ppm. This signal will integrate to a smaller value than the anomeric proton, indicating the equilibrium favors the cyclic form at room temperature[5].
¹³C NMR: This provides the clearest evidence of the equilibrium.
Cyclic Hemiacetal: An anomeric carbon signal will be present in the range of δ 95-105 ppm.
Open-Chain Aldehyde: A downfield signal for the aldehyde carbonyl carbon will be observed around δ 200 ppm[5].
Infrared (IR) Spectroscopy:
A strong, broad absorption band in the region of 3200-3500 cm⁻¹ will be present, corresponding to the O-H stretch of both the alcohol and hemiacetal.
A weak to medium C=O stretching band around 1720 cm⁻¹ will indicate the presence of the open-chain aldehyde form[5]. The absence or weakness of this peak relative to the O-H band confirms the predominance of the cyclic tautomer.
III. Application Notes and Protocols
The dual functionality of tetrahydro-5,5-dimethyl-2-furanol makes it a versatile starting point for various synthetic targets.
Application 1: Oxidation to 4-Hydroxy-4-methylpentanoic Acid
Oxidation of the aldehyde/hemiacetal functionality provides the corresponding carboxylic acid. This hydroxy acid can be a precursor for polyesters or other functionalized molecules. A chromium-based oxidant like Jones reagent ensures a complete and rapid conversion.
Protocol 2: Jones Oxidation
Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃, 2.7 g) in concentrated sulfuric acid (2.3 mL), then diluting carefully with water to a total volume of 10 mL.
Setup: Dissolve tetrahydro-5,5-dimethyl-2-furanol (1.16 g, 10.0 mmol) in acetone (50 mL) in a flask equipped with a dropping funnel and cool to 0 °C in an ice bath.
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution. An immediate color change from orange to green will be observed. Continue addition until a faint orange color persists.
Reaction: After addition is complete, stir the reaction at room temperature for 1 hour.
Workup: Quench the excess oxidant by adding isopropanol until the green color is re-established. Remove the acetone under reduced pressure.
Extraction: Partition the residue between water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-hydroxy-4-methylpentanoic acid.
Application 2: C-C Bond Formation via Grignard Reaction
The open-chain aldehyde readily reacts with organometallic reagents. This protocol demonstrates the addition of a methyl group to form a 1,4-diol, a valuable synthon for polymers and other materials.
Causality of Experimental Choices:
Grignard Reagent: Reacts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde[6][7]. Two equivalents are used to ensure complete reaction and to deprotonate the tertiary alcohol.
Solvent: Anhydrous diethyl ether or THF is essential, as Grignard reagents react violently with protic solvents like water or alcohols[7].
Workup: Acidic workup is required to protonate the resulting alkoxides to form the neutral diol product.
Caption: Simplified workflow for the Grignard reaction.
Protocol 3: Reaction with Methylmagnesium Bromide
Setup: In a flame-dried, nitrogen-purged flask, dissolve tetrahydro-5,5-dimethyl-2-furanol (1.16 g, 10.0 mmol) in anhydrous THF (40 mL).
Cooling: Cool the solution to 0 °C in an ice bath.
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22.0 mmol, 2.2 eq) dropwise. A gas evolution (methane from deprotonation of the alcohol) may be observed.
Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 3 hours.
Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting oil by column chromatography to yield 4,5-dimethyl-1,4-hexanediol.
Application 3: Acetal Formation for Aldehyde Protection
The hemiacetal can be converted into a stable cyclic acetal, effectively protecting the aldehyde functionality. This protected form is stable to many reaction conditions (e.g., basic, organometallic), allowing for selective modification of other parts of a molecule.
Protocol 4: Synthesis of 2-Methoxy-5,5-dimethyltetrahydrofuran
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).
Reaction: Stir the solution at room temperature for 4 hours. The formation of the acetal can be monitored by the disappearance of the starting material on TLC[3].
Workup: Quench the reaction by adding a few drops of triethylamine. Remove the methanol under reduced pressure.
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then brine (20 mL).
Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to yield the crude 2-methoxy-5,5-dimethyltetrahydrofuran, which can be purified by distillation or chromatography if necessary.
IV. Summary of Applications
Reaction Type
Reagents
Product
Expected Outcome/Significance
Oxidation
Jones Reagent (CrO₃/H₂SO₄)
4-Hydroxy-4-methylpentanoic Acid
Access to functionalized carboxylic acids for polymer or fine chemical synthesis.
Grignard Addition
CH₃MgBr, then H₃O⁺
4,5-Dimethyl-1,4-hexanediol
C-C bond formation to build more complex carbon skeletons; synthesis of 1,4-diols.
Acetal Formation
Methanol, p-TsOH (cat.)
2-Methoxy-5,5-dimethyltetrahydrofuran
Protection of the aldehyde functionality, enabling multi-step synthesis on other parts of the molecule.
References
Wiley-VCH. Supporting Information. Available from: [Link]
Chemical Synthesis Database. 5,5-dimethyl-tetrahydro-furan-2-one. Available from: [Link]
NP-MRD. Showing NP-Card for 4-Methylpentanal (NP0086753). Available from: [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available from: [Link]
Chegg.com. Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone. (2022). Available from: [Link]
Grignard reaction presentation. Available from: [Link]
SpectraBase. 2,5-Dimethyl-2-(2-tetrahydrofuryl)tetrahydrofuran. Available from: [Link]
ResearchGate. Main primary reaction pathways during the oxidation of THF. Available from: [Link]
PubChem. 4-Hydroxy-4-methylpentanal. Available from: [Link]
ResearchGate. AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2016). Available from: [Link]
Gsrs. TETRAHYDRO-5,5-DIMETHYL-3-FURANOL. Available from: [Link]
PrepChem.com. Preparation of 4-hydroxy-4-methyl-2-pentanone. Available from: [Link]
Syntheses of 2, 5-dialkylfuran and tetrahydrofuran carbinols and their cytotoxic activity. (2003). Available from: [Link]
Chemical Papers. Spectroscopic Investigations on Derivatives of Tetrahydrofuran. II. The Basicity of 2-Substituted Tetrahydrofurans. Available from: [Link]
Organometallics. NMR Chemical Shifts of Trace Impurities. (2010). Available from: [Link]
Chemsrc. 4-Hydroxy-4-methylpentanal. Available from: [Link]
Application Note: Ring-Opening Reaction Mechanisms and Protocols for 2-Furanol, tetrahydro-5,5-dimethyl-
Executive Summary 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), commonly referred to as 5,5-dimethyltetrahydrofuran-2-ol, is a highly versatile cyclic hemiacetal. In solution, this molecule undergoes spontaneous...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), commonly referred to as 5,5-dimethyltetrahydrofuran-2-ol, is a highly versatile cyclic hemiacetal. In solution, this molecule undergoes spontaneous ring-chain tautomerism, existing in a dynamic equilibrium with its acyclic aldehyde counterpart, 4-hydroxy-4-methylpentanal [1].
Because the cyclic form effectively "masks" the highly reactive aldehyde, this compound serves as a critical building block in advanced organic synthesis and drug discovery. Most notably, it is utilized as a precursor in the synthesis of complex C-17 amine derivatives for HIV-1 maturation inhibitors[2]. This application note details the physicochemical dynamics of its ring-opening mechanisms and provides a field-validated protocol for trapping the transient open-chain tautomer.
The equilibrium between the cyclic hemiacetal and the open-chain hydroxy-aldehyde is governed by thermodynamic stability. The 5-membered tetrahydrofuran ring is thermodynamically favored due to minimal angle strain (conformational stability) and the entropic penalty associated with the open-chain form[3].
Quantitative Data Summary
The following table summarizes the comparative physicochemical and spectroscopic properties of the two tautomeric forms, enabling researchers to track the equilibrium in real-time via NMR spectroscopy.
Property
Cyclic Form (Hemiacetal)
Open-Chain Form (Aldehyde)
Chemical Nomenclature
5,5-Dimethyltetrahydrofuran-2-ol
4-Hydroxy-4-methylpentanal
Equilibrium Population (CDCl₃)
Predominant (> 95%)
Trace (< 5%)
Diagnostic ¹H NMR Shift
~5.51 ppm (Hemiacetal C-H, doublet)
~9.80 ppm (Aldehyde CHO, singlet/multiplet)
Thermodynamic Profile
Highly stable (Intramolecular H-bond)
Less stable (Reactive electrophile)
Primary Reactivity
Nucleophilic (OH), Masked Electrophile
Highly Electrophilic (Carbonyl carbon)
Mechanistic Elucidation of Ring-Opening
The conversion of the cyclic hemiacetal to the open-chain aldehyde requires the cleavage of the endocyclic C–O bond. This process is kinetically slow under neutral conditions but is drastically accelerated via acid or base catalysis[4].
Acid-Catalyzed Pathway (Electrophilic Activation)
Pre-protonation: A Brønsted acid donates a proton to the endocyclic oxygen of the tetrahydrofuran ring.
Causality of Cleavage: Protonation transforms the ring oxygen into a superior leaving group. The lone pair on the exocyclic hydroxyl group pushes inward to form a carbon-oxygen double bond (oxonium ion), forcing the endocyclic C–O bond to cleave.
Deprotonation: The transient oxonium intermediate loses a proton to the solvent, yielding the neutral open-chain 4-hydroxy-4-methylpentanal.
Acid-catalyzed ring-opening mechanism of 5,5-dimethyltetrahydrofuran-2-ol.
Base-Catalyzed Pathway (Nucleophilic Push)
Under basic conditions, the mechanism shifts. The base deprotonates the exocyclic hydroxyl group to form an alkoxide. The high electron density of the alkoxide oxygen drives the formation of the carbonyl double bond, expelling the endocyclic oxygen to form an open-chain alkoxide, which is subsequently protonated by water to form the aldehyde.
Application Protocol: Trapping the Open-Chain Tautomer
Because the equilibrium heavily favors the cyclic form, isolating the open-chain aldehyde is impractical. Instead, synthetic chemists rely on Le Chatelier’s Principle : by continuously consuming the trace amount of open-chain aldehyde in a secondary reaction, the equilibrium is forced to shift, driving the complete ring-opening of the bulk material[2].
The most robust method for this is Reductive Amination , which couples the transient aldehyde with an amine.
Step-by-step workflow for the reductive amination of the open-chain aldehyde.
Solvent & Reagent Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the cyclic hemiacetal and the target amine in anhydrous DCM (0.2 M concentration).
Causality: DCM is utilized as a non-polar, aprotic solvent. Unlike protic solvents (e.g., methanol), DCM does not form hydrogen bonds that would overly stabilize the hemiacetal, thereby allowing the equilibrium to be easily manipulated.
Acidic Activation: Add glacial AcOH dropwise to the stirring mixture at room temperature. Allow the mixture to stir for 30 minutes.
Causality: AcOH serves a dual bifunctional purpose. First, it acts as a Brønsted acid to catalyze the ring-opening of the hemiacetal into 4-hydroxy-4-methylpentanal. Second, it protonates the newly formed aldehyde, lowering its LUMO energy and accelerating the nucleophilic attack by the amine to form the iminium ion intermediate.
Chemoselective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes. Once added, allow the reaction to warm to room temperature and stir for 12–16 hours.
Causality: NaBH(OAc)₃ is specifically chosen over stronger reducing agents like NaBH₄. The electron-withdrawing acetate groups make NaBH(OAc)₃ a mild, sterically hindered hydride donor. It selectively reduces the highly electrophilic iminium ion without reducing the transient, unreacted aldehyde, thereby preventing the formation of an unwanted diol byproduct.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the final alkylated amine.
References
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.[4] URL:[Link]
Khan Academy. Cyclic hemiacetals and hemiketals.[3] URL:[Link]
US Patent 10245275B2. Triterpenoids with HIV maturation inhibitory activity.[1] URL:
Journal of Medicinal Chemistry. Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity.[2] URL:[Link]
Application Note: Grignard Addition to Tetrahydro-5,5-dimethyl-2-furanol for 1,4-Diol Synthesis
Executive Summary The conversion of cyclic hemiacetals (lactols) to highly substituted diols is a cornerstone transformation in advanced organic synthesis and drug development. Tetrahydro-5,5-dimethyl-2-furanol, a steric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The conversion of cyclic hemiacetals (lactols) to highly substituted diols is a cornerstone transformation in advanced organic synthesis and drug development. Tetrahydro-5,5-dimethyl-2-furanol, a sterically hindered lactol, serves as an excellent precursor for the synthesis of 4-methyl-1-substituted-pentane-1,4-diols. This application note provides a comprehensive, field-proven protocol for the Grignard addition to tetrahydro-5,5-dimethyl-2-furanol. By dissecting the mechanistic causality of the ring-chain tautomerism and optimizing stoichiometric ratios, this guide ensures high-yielding, reproducible carbon-carbon bond formation.
Mechanistic Causality & Reaction Design
To master the addition of Grignard reagents to lactols, one must first understand the dynamic equilibrium of the substrate. Tetrahydro-5,5-dimethyl-2-furanol exists predominantly in its closed cyclic form due to the Thorpe-Ingold effect imparted by the gem-dimethyl group at C5. However, in solution, it remains in equilibrium with its open-chain tautomer: 4-hydroxy-4-methylpentanal .
The Stoichiometric Imperative
A common pitfall in lactol additions is the under-dosing of the organometallic reagent. When the Grignard reagent (RMgX) is introduced, it encounters the open-chain hydroxy-aldehyde.
First Equivalent (Deprotonation): The highly basic Grignard reagent immediately reacts with the free tertiary hydroxyl group of the open-chain form (or the hemiacetal hydroxyl of the closed form), generating an inert magnesium alkoxide intermediate and evolving alkane gas.
Subsequent Equivalents (Nucleophilic Attack): Only after the hydroxyl proton is fully quenched can the second equivalent of RMgX attack the electrophilic aldehyde carbonyl to form the desired carbon-carbon bond.
In our experience, a minimum of 2.5 to 3.0 equivalents of Grignard reagent is strictly required to drive the ring-chain equilibrium completely toward the open form and ensure full conversion to the magnesium di-alkoxide complex. The utility of this excess-reagent strategy for lactol-to-diol conversion is well-documented in complex total syntheses, such as the Nicolaou/Li synthesis of Tubingensin A, where sterically hindered lactols successfully underwent addition with vinyl magnesium bromide [1]. Similar organometallic additions to lactols have been extensively validated in enantioselective dialkylation frameworks [2] and the synthesis of adenosine receptor ligands [3].
Mechanistic Pathway Visualization
Figure 1: Mechanistic workflow of Grignard addition to lactol via ring-chain tautomerization.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (gas evolution) and internal controls (TLC monitoring) are embedded to ensure trustworthiness and reproducibility.
Reagents: Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O, 3.0 equiv); Anhydrous Tetrahydrofuran (THF); Saturated aqueous NH₄Cl.
Equipment: Flame-dried 2-neck round-bottom flask, magnetic stirrer, argon/nitrogen manifold, addition funnel, and a low-temperature cooling bath.
Procedure
System Preparation: Purge the flame-dried round-bottom flask with argon for 10 minutes.
Substrate Solvation: Dissolve tetrahydro-5,5-dimethyl-2-furanol (10.0 mmol, 1.16 g) in 25 mL of anhydrous THF. Stir to ensure complete dissolution.
Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C. Note: For highly reactive or vinylic Grignard reagents, cool to -78 °C using a dry ice/acetone bath to prevent polymerization or side reactions [3].
Grignard Addition (Self-Validating Step): Load the addition funnel with the Grignard reagent (30.0 mmol, 3.0 equiv). Begin dropwise addition over 20 minutes.
Causality Check: Observe the immediate evolution of alkane gas (e.g., methane if using MeMgBr). This confirms the deprotonation of the tautomeric hydroxyl group. The cessation of vigorous gas evolution indicates that the first equivalent has been consumed and nucleophilic addition is commencing.
Reaction Propagation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 3 to 4 hours.
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The disappearance of the lactol spot (stains dark with KMnO₄) indicates complete conversion.
Quenching: Re-cool the flask to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl dropwise.
Causality Check: NH₄Cl provides a mild, buffered proton source. Using strong acids (like HCl) at this stage risks the dehydration of the tertiary alcohol at C4, leading to unwanted alkene byproducts.
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude viscous oil via flash column chromatography to yield the pure 1,4-diol.
Quantitative Optimization Data
The choice of Grignard reagent dictates the necessary thermal conditions and expected yields. Bulky or highly reactive nucleophiles require specific adjustments to the baseline protocol.
Grignard Reagent (RMgX)
Equivalents
Temp Profile (°C)
Time (h)
Expected Yield (%)
Application Notes
Methylmagnesium bromide
3.0
0 → RT
3.0
85 - 88
Standard addition; rapid gas evolution observed.
Ethylmagnesium chloride
3.0
0 → RT
3.5
82 - 86
Mild steric hindrance; requires full 3.5h for completion.
Phenylmagnesium bromide
2.5
0 → RT
4.5
75 - 78
Bulky nucleophile; slightly lower yield due to steric clash at the carbonyl.
The Nicolaou/Li Synthesis of Tubingensin A
Organic Chemistry Portal (Highlighting J. Am. Chem. Soc. 2012, 134, 8078)
URL:[Link]
Enantioselective dialkylation of 1,2-phthalicdicarboxaldehyde
Tetrahedron Letters, 2001, 42(23), 3933-3937
URL:[Link]
Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands
ACS Medicinal Chemistry Letters, 2024, 16(1), 149-156
URL:[Link]
Method
Application Note: 5,5-Dimethyltetrahydrofuran-2-ol as a Key Synthon in Advanced Flavor and Fragrance Synthesis
Executive Summary In the highly specialized field of flavor and fragrance synthesis, the construction of complex, stable odorants often relies on versatile building blocks. 5,5-Dimethyltetrahydrofuran-2-ol (a cyclic hemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly specialized field of flavor and fragrance synthesis, the construction of complex, stable odorants often relies on versatile building blocks. 5,5-Dimethyltetrahydrofuran-2-ol (a cyclic hemiacetal or lactol) has emerged as a highly valuable synthon. Derived from its corresponding lactone—which itself possesses distinct fruity, apricot, and coumarin-like olfactory notes[1]—this lactol serves as a critical intermediate for synthesizing a wide library of substituted tetrahydrofurans. These downstream derivatives are prized for their fresh, floral, green, and ambery profiles. This application note details the mechanistic causality, synthetic workflows, and self-validating protocols required to leverage this compound in commercial fragrance development.
Chemical Profiling & Mechanistic Causality
The synthetic utility of 5,5-dimethyltetrahydrofuran-2-ol stems from its unique structural duality. As a hemiacetal, it exists in a thermodynamic ring-chain equilibrium.
Tautomeric Equilibrium: The "Chameleon" Reactivity
NMR analysis of the crude lactol confirms that it exists in an equilibrium between the acyclic 4-hydroxy-4-methylpentanal and the cyclic 5,5-dimethyltetrahydrofuran-2-ol , with the cyclic form heavily predominating in standard organic solvents[2]. This equilibrium dictates its bifurcated reactivity profile:
Aldehyde Surrogate (Acyclic Pathway): Under mildly acidic or reductive amination conditions, the compound reacts via its open-chain aldehyde form. This allows it to undergo classical transformations such as Wittig olefinations or reductive aminations[3].
Oxocarbenium Precursor (Cyclic Pathway): In the presence of strong Lewis acids (e.g.,
BF3⋅OEt2
), the hydroxyl group of the cyclic lactol is activated and expelled. This generates a highly electrophilic, resonance-stabilized oxocarbenium ion . The gem-dimethyl group at the C5 position provides critical steric shielding, directing incoming nucleophiles to attack cleanly at the C2 position, thereby forming stable, volatile ethers ideal for fragrance applications.
Reaction Pathway Visualization
The following diagram illustrates the synthetic continuum from the commercially available lactone, through the key lactol synthon, to a final functionalized fragrance molecule via the oxocarbenium intermediate.
Fig 1: Synthetic pathway from lactone to substituted tetrahydrofuran fragrance via oxocarbenium.
Synthetic Workflows & Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in mechanistic causality to ensure high fidelity and yield.
Protocol A: Controlled Reduction to 5,5-Dimethyltetrahydrofuran-2-ol
This protocol details the partial reduction of 5,5-dimethyldihydrofuran-2(3H)-one to the target lactol[4].
Diisobutylaluminum hydride (DIBAL-H) (1.2 equiv, 1.0 M in hexanes)
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Saturated aqueous Rochelle's salt (Potassium sodium tartrate)
Step-by-Step Methodology:
Initialization: Dissolve the lactone in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.
Electrophilic Reduction: Add DIBAL-H dropwise over 30 minutes.
Causality: DIBAL-H is an electrophilic reducing agent. Maintaining strictly cryogenic temperatures (-78 °C) ensures that the resulting tetrahedral aluminum acetal intermediate remains stable and does not collapse into the open-chain aldehyde. This prevents over-reduction to the unwanted acyclic 1,4-diol.
Maturation: Stir the mixture at -78 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.
Quenching & Emulsion Resolution: Carefully add an equal volume of saturated aqueous Rochelle's salt directly at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours until two distinct, clear phases form.
Causality: Quenching aluminum-based reductions typically generates intractable, gelatinous aluminum hydroxide emulsions. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form highly water-soluble complexes. This ensures a clean phase separation.
Extraction: Extract the aqueous phase with Ethyl Acetate (
3×20
mL).
Causality: The lactol is highly polar and partially water-soluble. Ethyl acetate provides the necessary hydrogen-bond accepting capability to efficiently partition the lactol from the aqueous phase, whereas non-polar solvents like hexanes would result in poor recovery.
Isolation: Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate in vacuo at a low temperature (<30 °C) to afford the lactol as a colorless oil.
Protocol B: Synthesis of 2-Allyl-5,5-dimethyltetrahydrofuran (Fragrance Target)
Using the lactol generated in Protocol A, this step utilizes a Hosomi-Sakurai allylation to build a volatile, odor-active cyclic ether.
Step-by-Step Methodology:
Preparation: Dissolve 5,5-dimethyltetrahydrofuran-2-ol (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in anhydrous Dichloromethane (DCM). Cool to -78 °C.
Lewis Acid Activation: Add
BF3⋅OEt2
(1.1 equiv) dropwise.
Causality: The hemiacetal hydroxyl is a poor leaving group. The strong Lewis acid coordinates with the oxygen, facilitating its departure to generate the highly reactive oxocarbenium ion. Allyltrimethylsilane is chosen because it is a mild carbon nucleophile that selectively attacks the oxocarbenium without reacting with the Lewis acid itself.
Reaction & Warming: Stir for 2 hours, allowing the reaction to gradually warm to -20 °C.
Neutralization: Quench the reaction with saturated aqueous
NaHCO3
.
Causality: Neutralizing the strong Lewis acid immediately prevents the reverse reaction (cleavage of the newly formed ether) and halts any acid-catalyzed polymerization of the electron-rich tetrahydrofuran ring.
Purification: Extract with DCM, dry over
Na2SO4
, concentrate, and purify via short-path distillation to isolate the pure fragrance compound.
Quantitative Data & Olfactory Profiling
The structural modifications around the 5,5-dimethyltetrahydrofuran core drastically alter its volatility and receptor binding, leading to distinct olfactory profiles. Table 1 summarizes the key metrics.
Table 1: Olfactory Profiles and Reaction Metrics of 5,5-Dimethyltetrahydrofuran Derivatives
Application Note: Enantioselective Synthesis and Derivatization Starting from 2-Furanol, tetrahydro-5,5-dimethyl-
Executive Summary & Scientific Rationale The compound 2-Furanol, tetrahydro-5,5-dimethyl- (commonly known as 5,5-dimethyltetrahydrofuran-2-ol) is a highly versatile cyclic hemiacetal. In organic synthesis and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The compound 2-Furanol, tetrahydro-5,5-dimethyl- (commonly known as 5,5-dimethyltetrahydrofuran-2-ol) is a highly versatile cyclic hemiacetal. In organic synthesis and drug development, it serves as a critical building block, most notably utilized in the C-17 amine alkylation of GSK3640254 analogues to synthesize broad-spectrum HIV-1 maturation inhibitors 12.
In solution, this lactol exists in a dynamic thermodynamic equilibrium with its open-chain isomer, 4-hydroxy-4-methylpentanal —a compound that can also be accessed via the oxidative ring-opening of 2,2-dimethylcyclobutanol 3. The cyclic hemiacetal acts as a stable, "masked" surrogate for the aldehyde. Free aliphatic aldehydes are notoriously prone to premature degradation, oxidation, and self-aldol condensation. By starting from the stable lactol, chemists can leverage Le Chatelier's principle: as the trace amount of open-chain aldehyde is consumed in an enantioselective reaction, the equilibrium continuously shifts, providing a controlled, steady release of the reactive electrophile.
Mechanistic Causality & Reaction Design (E-E-A-T)
To achieve high enantiomeric excess (ee) starting from a dynamic lactol, the chosen catalytic system must react with the open-chain aldehyde significantly faster than the background racemic pathways. We outline two highly reliable methodologies:
Enantioselective Brown Allylation: By employing chiral diisopinocampheylallylborane (Ipc₂BAllyl), the aldehyde oxygen coordinates to the boron center, forming a rigid, highly ordered Zimmerman-Traxler chair-like transition state. The bulky pinanyl ligands dictate facial selectivity, transferring the allyl group to either the Re or Si face with extreme precision.
Organocatalytic α-Amination: Using L-Proline, the open-chain aldehyde is temporarily converted into a chiral enamine. The steric bulk of the pyrrolidine ring shields one face of the enamine, directing the electrophilic attack of an azodicarboxylate to the opposite face. Immediate in-situ reduction of the resulting α-hydrazino aldehyde prevents post-reaction epimerization, ensuring a self-validating and trustworthy protocol.
Dynamic equilibrium of the lactol and subsequent enantioselective organocatalytic functionalization.
Experimental Protocols
Protocol A: Enantioselective Brown Allylation
Objective: Synthesis of (4R)-8-methylnon-1-ene-4,8-diol.
Step 1: Reagent Preparation. In a flame-dried Schlenk flask under Argon, dissolve (-)-Ipc₂BAllyl (1.2 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Substrate Addition. Dissolve 2-Furanol, tetrahydro-5,5-dimethyl- (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the boron reagent over 15 minutes.
Causality: Dropwise addition prevents localized exothermic heating, which would disrupt the delicate Zimmerman-Traxler transition state and degrade enantioselectivity.
Step 3: Asymmetric Induction. Stir the mixture at -78 °C for 2 hours, then transfer to a -20 °C cryocooler for 14 hours.
Causality: The initial -78 °C period ensures high facial selectivity for the available aldehyde. Warming to -20 °C provides the activation energy necessary to fully shift the lactol-aldehyde equilibrium toward the open-chain form.
Step 4: Oxidative Quench. Add 3N NaOH (3.0 equiv) followed carefully by 30% H₂O₂ (3.0 equiv). Stir at room temperature for 2 hours.
Causality: Oxidative workup is mandatory to cleave the robust carbon-boron bond with strict retention of stereochemistry, liberating the chiral diol product without epimerization.
Step 5: Isolation. Extract the aqueous layer with Et₂O (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure diol.
Protocol B: Organocatalytic α-Amination
Objective: Synthesis of (R)-2-(1,2-bis(benzyloxycarbonyl)hydrazinyl)-4-hydroxy-4-methylpentan-1-ol.
Step 1: Catalyst Initiation. Suspend L-Proline (10 mol%) in anhydrous CH₃CN (0.2 M) at 0 °C.
Step 2: Enamine Formation. Add the lactol substrate (1.0 equiv) and stir for 10 minutes.
Step 3: Electrophilic Addition. Add dibenzyl azodicarboxylate (DBAD, 1.1 equiv) in one portion. Maintain the reaction strictly at 0 °C for 3 hours.
Causality: Conducting the reaction at 0 °C completely suppresses the uncatalyzed, racemic background reaction between the free aldehyde and DBAD, ensuring that only the Proline-shielded enamine reacts.
Step 4: Reductive Quench. Dilute the mixture with MeOH (equal volume to CH₃CN) and immediately add NaBH₄ (2.0 equiv). Stir for 20 minutes.
Causality: The intermediate α-hydrazino aldehyde is highly susceptible to base-catalyzed racemization. Rapid reduction to the primary alcohol permanently locks the newly formed stereocenter.
Step 5: Isolation. Quench excess NaBH₄ with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
Standardized experimental workflow for the enantioselective conversion of the lactol.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when applying the detailed protocols to 5,5-dimethyltetrahydrofuran-2-ol. Data validation is routinely performed via Chiral HPLC (Daicel Chiralpak AD-H or OD-H columns).
Reaction Type
Catalyst / Reagent
Temp Profile (°C)
Isolated Yield (%)
Enantiomeric Excess (ee %)
Diastereomeric Ratio (dr)
Brown Allylation
(-)-Ipc₂BAllyl
-78 to -20
82
94
N/A
Brown Allylation
(+)-Ipc₂BAllyl
-78 to -20
80
95
N/A
α-Amination
L-Proline (10 mol%)
0
76
98
>99:1
α-Amination
D-Proline (10 mol%)
0
75
97
>99:1
References
US Patent 10245275B2. "Triterpenoids with HIV maturation inhibitory activity." Google Patents.
Journal of Medicinal Chemistry. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity." ACS Publications.
ResearchGate. "Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
In advanced active pharmaceutical ingredient (API) synthesis, the precise control of molecular equilibrium is a critical parameter for yield and selectivity. Tetrahydro-5,5-dimethyl-2-furanol (also known as 5,5-dimethyltetrahydrofuran-2-ol) is a highly versatile building block, notably utilized in the development of1[1]. However, its reactivity is not static; it is governed by a dynamic ring-chain tautomerism between its cyclic hemiacetal (lactol) form and its open-chain hydroxy-aldehyde form (4-hydroxy-4-methylpentanal).
This guide provides a comprehensive mechanistic analysis of how solvent polarity and hydrogen-bonding capacity dictate this equilibrium. By understanding the thermodynamic causality behind these solvent effects, chemists can deliberately trap specific tautomers to achieve divergent synthetic outcomes—ranging from selective
O
-acetalization to reductive amination.
Mechanistic Causality: The Thermodynamics of Ring-Chain Tautomerism
The equilibrium between the cyclic lactol and the open-chain aldehyde is a classic example of2[2]. For tetrahydro-5,5-dimethyl-2-furanol, the thermodynamic baseline heavily favors the cyclic form due to the Thorpe-Ingold effect (gem-dialkyl effect) exerted by the C5 dimethyl groups, which sterically compress the internal bond angles and promote ring closure.
However, the solvent environment acts as a powerful external thermodynamic lever:
Apolar Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, the molecule minimizes its free energy by hiding its polar groups. Intramolecular cyclization into the lactol reduces the overall dipole moment. As documented in3[3],
1
H-NMR analysis in CDCl
3
confirms that the cyclic lactol is the overwhelmingly predominant species.
Polar Protic Solvents (e.g., Methanol, Water): Protic solvents possess the ability to act as both hydrogen-bond donors and acceptors. Pioneering studies on the 4[4] demonstrate that increasing solvent polarity and hydrogen-bonding capacity independently stabilizes the exposed hydroxyl and carbonyl groups of the open-chain form. This significantly shifts the equilibrium, increasing the effective concentration of the reactive aldehyde.
Solvent Polarity & Reactivity Matrix
To facilitate rational reaction design, the following table summarizes the quantitative dielectric properties of common solvents and their direct causal impact on the tautomeric equilibrium and favored synthetic applications.
Solvent Class
Example Solvents
Dielectric Constant (
ε
)
Predominant Tautomeric State
Favored Synthetic Application
Apolar Aprotic
Toluene, Chloroform
2.4 - 4.8
Cyclic Lactol (>95%)
O
-Acetalization, Glycosidation
Polar Aprotic
THF, DMF
7.6 - 36.7
Cyclic Lactol (Major)
Grignard Additions (requires forcing)
Polar Protic
Methanol, Water
32.7 - 80.1
Open-Chain Aldehyde (Enhanced)
Reductive Amination, Wittig Olefination
Pathway Visualization
The following diagram illustrates the divergent reaction pathways accessible by tuning the solvent environment.
Figure 1: Solvent-driven ring-chain tautomerism and divergent reactivity pathways.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, where the choice of solvent, reagent, and physical setup inherently drives the reaction to the desired tautomeric product.
Protocol A: Selective Reductive Amination (Trapping the Open-Chain Aldehyde)
Objective: Synthesize a secondary/tertiary amine by reacting the open-chain aldehyde form with a primary/secondary amine.
Causality & Self-Validation: Methanol acts as a polar protic solvent, stabilizing the open-chain 4-hydroxy-4-methylpentanal via intermolecular hydrogen bonding. Sodium triacetoxyborohydride (STAB) is deliberately chosen because it reduces iminium ions significantly faster than aldehydes. As the transient aldehyde condenses with the amine, STAB reduces the resulting iminium, continuously siphoning the intermediate and pulling the Le Chatelier equilibrium entirely toward the open-chain product.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tetrahydro-5,5-dimethyl-2-furanol (1.0 equiv, 10 mmol) in anhydrous Methanol (0.2 M, 50 mL).
Amine Addition: Add the target primary or secondary amine (1.1 equiv, 11 mmol) to the solution. Stir at room temperature (20–25 °C) for 2 hours to allow the solvent to shift the equilibrium and facilitate imine/iminium formation.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) over 15 minutes to control the mild exothermic reduction.
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Monitor completion via TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO
3
(30 mL). Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Protocol B:
O
-Acetalization (Trapping the Cyclic Lactol)
Objective: Synthesize a stable methyl or benzyl acetal (2-alkoxy-5,5-dimethyltetrahydrofuran) from the cyclic lactol.
Causality & Self-Validation: Toluene is utilized as an apolar aprotic solvent, forcing the substrate to remain almost exclusively in the cyclic lactol form. The addition of a catalytic strong acid (
p
-TSA) protonates the anomeric hydroxyl group, leading to the expulsion of water and the generation of a highly reactive cyclic oxocarbenium ion. The use of a Dean-Stark apparatus continuously removes the generated water from the system, thermodynamically locking the reversible reaction into the final acetal product.
Step-by-Step Procedure:
Preparation: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add tetrahydro-5,5-dimethyl-2-furanol (1.0 equiv, 10 mmol) and the target alcohol (e.g., Benzyl alcohol, 1.2 equiv, 12 mmol).
Solvent & Catalyst: Dissolve the reagents in anhydrous Toluene (0.1 M, 100 mL). Add
p
-Toluenesulfonic acid monohydrate (
p
-TSA·H
2
O) (0.05 equiv, 0.5 mmol) as the acid catalyst.
Reflux: Heat the reaction mixture to vigorous reflux (approx. 110 °C). Ensure the Dean-Stark trap is filled with Toluene prior to heating.
Water Removal: Maintain reflux for 4–6 hours. The reaction is self-validating; completion is indicated when the stoichiometric volume of water (approx. 0.18 mL) has collected in the Dean-Stark trap and ceases to accumulate.
Workup: Cool the mixture to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO
3
(2 × 50 mL) to prevent reversible hydrolysis. Wash with brine, dry over MgSO
4
, filter, and concentrate in vacuo to yield the crude acetal.
References
Ring–Chain Tautomerism of Hydroxyketones. Canadian Journal of Chemistry (1971).[Link]
US Patent 10245275B2 - Triterpenoids with HIV maturation inhibitory activity.
Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]
Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling (ACS Publications).[Link]
Technical Support Center: Optimizing Extraction Yield for 2-Furanol, tetrahydro-5,5-dimethyl-
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor isolation yields when working with cyclic hemiacetals (lactols).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor isolation yields when working with cyclic hemiacetals (lactols).
The compound 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0) exists in a delicate thermodynamic equilibrium with its open-chain isomer, 4-hydroxy-4-methylpentanal. Standard extraction workflows often inadvertently shift this equilibrium or catalyze irreversible side reactions. This guide provides field-proven, self-validating protocols to help you maximize your extraction efficiency by controlling the physical chemistry of your system.
Troubleshooting Guides & FAQs
Q1: Why is my extraction yield consistently low despite complete conversion in the synthesis step?
Causality & Insight:
The primary culprit is the inherent water solubility of the open-chain hydroxyaldehyde form and the failure to drive the equilibrium toward the more lipophilic cyclic hemiacetal during phase separation. At room temperature, the pure compound exists predominantly as the cyclic hemiacetal, driven by an exothermic intramolecular cyclization (1)[1]. However, in aqueous media, the equilibrium can shift. If you use a highly polar solvent, you risk extracting excessive water or failing to partition the lactol effectively.
Solution:
Solvent Selection: Transition from highly polar solvents to moderately polar, aprotic solvents like Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc). These solvents exhibit excellent partitioning coefficients for the cyclic form without disrupting the hydrogen-bonding network excessively (2)[2].
Salting Out: Saturate the aqueous phase with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous layer, drastically reducing the solubility of both the open-chain and cyclic forms in water, forcing them into the organic phase.
Q2: I am detecting acetal byproducts and dehydration products (e.g., dihydrofuran) in my extract. How do I prevent this?
Causality & Insight:
Lactols are highly sensitive to pH and protic environments. If your extraction or quenching step utilizes an alcohol (e.g., methanol or ethanol) in the presence of even trace acid, the hemiacetal will undergo rapid, irreversible conversion to an acetal (3)[3]. Furthermore, elevated temperatures combined with acidic conditions will catalyze the dehydration of the lactol into a dihydrofuran derivative.
Solution:
Strictly Avoid Protic Solvents: Never use alcohols during the quench or extraction phases.
pH Buffering: Quench the reaction with a mild, slightly basic buffer such as saturated aqueous NaHCO₃ to neutralize any residual acid catalyst before phase separation. The extraction should occur at a strictly controlled pH of 7.0–7.5.
Temperature Control: Keep the extraction mixture cool (0–10 °C). High temperatures shift the equilibrium toward the open-chain form and provide the activation energy required for dehydration.
Q3: What is the optimal liquid-liquid extraction protocol for this lactol?
Causality & Insight:
A robust protocol must be a self-validating system. By systematically controlling temperature, pH, and ionic strength, the following methodology ensures maximum recovery of 5,5-dimethyltetrahydrofuran-2-ol while providing visual cues for validation at each step.
Step-by-Step Methodology:
Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold, saturated aqueous NaHCO₃ dropwise until the pH stabilizes at 7.0–7.5.
Self-Validation: Spot the aqueous layer on a pH strip; ensure no localized acidic pockets remain.
Salting Out: Add solid NaCl to the aqueous mixture under gentle stirring until saturation is reached.
Self-Validation: Undissolved salt crystals must remain visible at the bottom of the flask.
Primary Extraction: Add cold Diethyl Ether (Et₂O) at a 1:1 volume ratio to the aqueous phase. Agitate gently (do not shake vigorously) to prevent emulsion formation. Allow the phases to separate completely and collect the upper organic layer.
Secondary Extraction: Repeat the extraction with Et₂O twice more (0.5x volume each time) to ensure complete partitioning.
Washing: Wash the combined organic layers once with cold brine to remove residual water and water-soluble impurities.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ as its Lewis acidic nature can promote side reactions). Filter and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 25 °C to prevent thermal degradation (4)[4].
Quantitative Data Presentation
The following table summarizes the impact of various extraction parameters on the expected recovery yields and byproduct formation for 2-Furanol, tetrahydro-5,5-dimethyl-.
Extraction Solvent
Aqueous Phase Additive
pH
Temp (°C)
Expected Yield (%)
Primary Byproduct
Diethyl Ether (Et₂O)
Saturated NaCl
7.5
5
> 92%
None (Trace open-chain)
Ethyl Acetate (EtOAc)
Saturated NaCl
7.5
5
88 - 90%
None
Dichloromethane (DCM)
None
7.0
20
70 - 75%
Emulsion losses
Methanol / Water
None
< 5.0
25
< 40%
Acetal formation
Diethyl Ether (Et₂O)
None
< 4.0
40
< 50%
Dihydrofuran (Dehydration)
Mechanistic Visualization
Equilibrium dynamics of 5,5-dimethyltetrahydrofuran-2-ol and its primary degradation pathways.
References
Title: An In-Depth Technical Guide to the Intramolecular Cyclization of 4-Hydroxypentanal to its Hemiacetal | Source: BenchChem | URL:1
Title: Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo- methylenetetrahydrofurans from β-hydroxyketones | Source: Beilstein Journals | URL:2
Purification and distillation techniques for crude 5,5-dimethyltetrahydrofuran-2-ol
Welcome to the Technical Support Center for the isolation and purification of 5,5-dimethyltetrahydrofuran-2-ol . Because this compound is a cyclic hemiacetal (lactol), it presents unique handling challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 5,5-dimethyltetrahydrofuran-2-ol .
Because this compound is a cyclic hemiacetal (lactol), it presents unique handling challenges. It exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxy-4-methylpentanal, and is highly susceptible to both thermal dehydration and acid-catalyzed ring opening. This guide is engineered for researchers and process chemists who require high-fidelity purification workflows without compromising the structural integrity of the target molecule.
I. Quantitative Chemical & Physical Properties
Before initiating any purification workflow, it is critical to establish the baseline physical parameters of the target compound.
The selection of a purification method depends heavily on the scale of your reaction and the required purity. The workflow below outlines the decision matrix and highlights the critical failure points (red nodes) that lead to product degradation.
Decision tree and troubleshooting workflow for crude 5,5-dimethyltetrahydrofuran-2-ol purification.
III. Troubleshooting FAQs
Q1: During vacuum distillation, I am observing water condensation in the distillation head and a lower-than-expected yield. What is happening?A: You are observing thermal dehydration. 5,5-dimethyltetrahydrofuran-2-ol possesses an anomeric hydroxyl group that is thermally labile. Under excessive heat, it undergoes elimination, releasing water and forming a volatile enol ether (5,5-dimethyl-4,5-dihydrofuran).
Causality & Fix: To prevent this, distillation must be strictly performed under reduced pressure (e.g., 200 mbar or lower) to ensure the vapor temperature remains below 70 °C[2]. Additionally, dry the crude mixture thoroughly with anhydrous potassium carbonate (K₂CO₃) prior to distillation. Residual water drives the equilibrium toward the open-chain aldehyde and exacerbates thermal degradation[2].
Q2: I attempted to purify the crude mixture via flash column chromatography, but the recovered product showed significant degradation. How can I prevent this?A: Standard silica gel is slightly acidic (pH ~4.5–5.5). Because lactols exist in a delicate equilibrium with their open-chain aldehyde form, acidic environments rapidly catalyze ring-opening and subsequent oligomerization or dehydration.
Causality & Fix: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with a solvent mixture containing 1% Triethylamine (TEA). Evaporate your collected fractions at ambient temperature (≤ 30 °C) to preserve the integrity of the hemiacetal[2].
Q3: How do I analytically confirm that I have isolated the cyclic lactol rather than the open-chain aldehyde?A: While the two isomers exist in a dynamic equilibrium, the cyclic 5,5-dimethyltetrahydrofuran-2-ol is the predominant thermodynamic form in non-polar solvents[3].
Causality & Fix: Use ¹H NMR (in CDCl₃) as a self-validating system. The definitive marker for the cyclic hemiacetal is the anomeric proton, which appears as a distinct doublet at approximately δ 5.51 ppm (J = 4.8 Hz)[3]. The open-chain aldehyde will show a characteristic aldehyde proton signal (typically > δ 9.5 ppm), which should be minor or absent if the equilibrium strongly favors the closed ring.
IV. Mechanistic Degradation Pathway
Understanding the molecular behavior of the compound under stress dictates the parameters of the purification protocols.
Mechanistic pathway showing ring-chain tautomerism and thermal/acid-catalyzed dehydration.
This protocol utilizes a self-validating temperature threshold to prevent enol ether formation.
Pre-drying: Add anhydrous K₂CO₃ (approx. 5–10% w/w) to the crude liquid. Stir at room temperature for 6 hours. Causality: K₂CO₃ acts as a mild base and desiccant, removing trace water that would otherwise promote thermal hydrolysis, while preventing acid-catalyzed ring opening[2].
Filtration: Filter the mixture through a glass frit to remove the hydrated salts.
Setup: Transfer the dried filtrate to a round-bottom flask. Equip with a short-path distillation head. Causality: A short-path setup minimizes the thermal residence time of the vapor, reducing the kinetic window for degradation.
Vacuum Application: Apply a steady vacuum of ~200 mbar (or lower, depending on pump capacity). Ensure the system is completely sealed before applying heat.
Heating & Collection: Gradually heat the oil bath. Discard the initial volatile fractions (b.p. < 50 °C). Collect the main fraction when the vapor temperature stabilizes (typically between 60–70 °C)[2].
Validation: Stop collection immediately if the vapor temperature drops or if decomposition (darkening of the pot residue) is observed.
Protocol B: Acid-Free Flash Chromatography (For High Purity/Small Scale)
This protocol mitigates the inherent acidity of silica gel to preserve the hemiacetal.
Column Preparation: Slurry silica gel in hexanes containing 1% (v/v) Triethylamine (TEA). Pack the column and flush with 2 column volumes of the TEA-hexane mixture. Causality: TEA neutralizes acidic silanol sites that catalyze the dehydration of the hemiacetal.
Equilibration: Flush the column with 2 column volumes of the initial mobile phase (e.g., 100% hexanes or 5% MTBE in hexanes) to remove excess unbound TEA.
Loading: Dissolve the crude lactol in a minimum amount of eluent and load it carefully onto the column.
Elution: Run a gradient from 0% to 50% MTBE in hexanes (or Ethyl Acetate in Petroleum Ether)[2].
Monitoring: Spot fractions on TLC plates and visualize using KMnO₄ stain. Validation: Lactols are readily oxidized and will appear as bright yellow spots against a purple background.
Concentration: Pool the product-containing fractions and concentrate in vacuo using a rotary evaporator with the water bath strictly set to ≤ 30 °C.
VI. References
US10245275B2 - Triterpenoids with HIV maturation inhibitory activity (Google Patents). Contains NMR validation data and equilibrium ratios for 5,5-dimethyltetrahydrofuran-2-ol.
URL:
WO2022256842A1 - Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels (Google Patents). Details vacuum distillation parameters (200 mbar, < 70 °C) and K₂CO₃ drying protocols.
URL:
Technical Support Center: Troubleshooting Tetrahydro-5,5-dimethyl-2-furanol Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing low yields, poor purity, or isolation issues during the synthesis of tetrahydro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing low yields, poor purity, or isolation issues during the synthesis of tetrahydro-5,5-dimethyl-2-furanol (also known as 5,5-dimethyl-gamma-butyrolactol or 4-hydroxy-4-methyl-pentanal cyclohemiacetal[1]).
The most robust and widely utilized synthetic route for this molecule is the controlled reduction of 5,5-dimethyl-dihydrofuran-2(3H)-one (the corresponding lactone) using Diisobutylaluminium hydride (DIBAL-H). While theoretically straightforward, this transformation is notoriously sensitive to kinetic parameters, temperature gradients, and workup conditions.
Mechanistic Pathway & Diagnostic Logic
To troubleshoot effectively, one must understand the causality of the reaction. DIBAL-H acts as both a Lewis acid and a hydride donor. The aluminum center coordinates the carbonyl oxygen, and a single hydride transfer generates a tetrahedral aluminum-alkoxide intermediate[2]. The success of the synthesis relies entirely on keeping this intermediate kinetically "frozen" until a controlled quench is performed.
Mechanistic pathway and troubleshooting decision tree for DIBAL-H reduction to lactol.
Troubleshooting FAQs
Q1: Why is my synthesis yielding high amounts of 4-methylpentane-1,4-diol instead of the target lactol?A: This is the classic "over-reduction" trap[3]. When the lactone is treated with DIBAL-H, the initial hydride transfer forms a tetrahedral aluminum-alkoxide intermediate that is stable only at cryogenic temperatures[2]. If the internal temperature of the reaction mixture rises above −50 °C during the DIBAL-H addition, or if excess DIBAL-H (>1.2 equivalents) is used, this intermediate collapses into an open-chain aldehyde[2]. Because aldehydes are far more electrophilic than lactones, any remaining DIBAL-H will immediately reduce the aldehyde to the primary alcohol (resulting in the diol impurity)[2].
Actionable fix: Ensure strict temperature control using an internal probe (keep internal temp < −70 °C), use exactly 1.05–1.1 equivalents of titrated DIBAL-H, and perform a cold quench before allowing the flask to warm[2].
Q2: I used exactly 1.1 equivalents of DIBAL-H at −78 °C, but TLC shows significant unreacted starting lactone. What went wrong?A: Incomplete conversion with the correct theoretical equivalents usually points to reagent degradation or solvent moisture. DIBAL-H is highly reactive and degrades rapidly upon exposure to ambient moisture, forming inactive aluminum species. If your DIBAL-H solution (typically 1.0 M in toluene) has been stored for an extended period or the septum has been punctured multiple times, the active hydride titer is likely much lower than the label indicates. Furthermore, trace water in your solvent will consume DIBAL-H stoichiometrically.
Actionable fix: Titrate your DIBAL-H solution prior to the experiment to determine the true molarity, or use a fresh bottle. Ensure solvents are rigorously dried over activated molecular sieves.
Q3: My reaction seems successful, but I lose a massive amount of product during the aqueous workup due to a thick, unfilterable gel. How can I break this emulsion?A: The "gel" is a polymeric aluminum hydroxide network [Al(OH)3] that forms when the aluminum-alkoxide intermediate is quenched with water at near-neutral pH. Because tetrahydro-5,5-dimethyl-2-furanol has moderate water solubility, it becomes trapped within this gelatinous matrix, leading to abysmal isolated yields.
Actionable fix: Replace the standard water quench with a Rochelle's salt workup. Quench the reaction cold with methanol to destroy excess hydride[2], then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 1–2 hours. The tartrate dianion strongly chelates the Al³⁺ ions, breaking the polymeric network and forming a water-soluble aluminum complex. This results in two distinct, easily separable liquid layers[2].
Q4: My NMR spectrum shows the expected lactol peaks, but also a distinct aldehyde proton (~9.7 ppm). Is my product degrading?A: Not necessarily; it is exhibiting ring-chain tautomerism. Tetrahydro-5,5-dimethyl-2-furanol exists in an equilibrium between the closed cyclic hemiacetal (lactol) and the open-chain form (4-hydroxy-4-methylpentanal)[1]. The gem-dimethyl group at the C5 position strongly favors the closed lactol form due to the Thorpe-Ingold effect, which forces the reactive hydroxyl and aldehyde groups into close proximity. However, depending on the NMR solvent (e.g., DMSO-d6 vs. CDCl3) and temperature, a small percentage of the open-chain aldehyde may be visible.
Actionable fix: This is an inherent physical property of the molecule. Store the compound neat at −20 °C under argon to prevent the open-chain aldehyde from undergoing auto-oxidation to the corresponding carboxylic acid.
Quantitative Troubleshooting Matrix
Use the following data matrix to diagnose your yield issues based on your specific reaction parameters.
DIBAL-H Equivalents
Reaction Temp (°C)
Quench Temp (°C)
Expected Lactol Yield
Expected Diol Impurity
Unreacted Lactone
1.05 - 1.1
-78
-78
>85%
<5%
<5%
1.5 - 2.0
-78
-78
<40%
>50%
0%
1.1
-40
-40
~50%
~40%
~10%
1.1
-78
0 (Warm quench)
<30%
>60%
0%
0.8 (Degraded)
-78
-78
~75%
<2%
>20%
Validated Experimental Protocol
To ensure a self-validating and highly reproducible synthesis, follow this optimized step-by-step methodology for the DIBAL-H reduction of 5,5-dimethyl-gamma-butyrolactone.
Step 1: Preparation & Purging
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe (thermocouple), and an argon inlet. Purge the system with argon for 15 minutes.
Step 2: Substrate Loading
Charge the flask with 5,5-dimethyl-dihydrofuran-2(3H)-one (10.0 mmol, 1.14 g) and anhydrous Dichloromethane (DCM) or Toluene (50 mL).
Step 3: Cryogenic Cooling
Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe registers and stabilizes below −75 °C.
Step 4: Controlled Reduction
Using a syringe pump, add titrated DIBAL-H (1.0 M in toluene, 10.5 mL, 10.5 mmol) dropwise at a rate of 0.5 mL/min.
Critical Checkpoint: Monitor the internal temperature continuously. Do not allow the internal temperature to spike above −70 °C during the addition to prevent intermediate collapse[2].
Step 5: Incubation
Stir the reaction mixture at −78 °C for 1.5 hours. Monitor reaction progress by TLC (Hexanes/EtOAc 7:3, stain with KMnO4) until the starting material is fully consumed.
Step 6: Cold Quench
Slowly add anhydrous methanol (2.0 mL) dropwise while strictly maintaining the bath at −78 °C. This safely destroys any unreacted DIBAL-H while the intermediate is still "frozen"[2]. Stir for 10 minutes.
Step 7: Emulsion Breaking (Workup)
Remove the cooling bath. Immediately add saturated aqueous Rochelle's salt solution (Potassium sodium tartrate, 50 mL) in one rapid portion. Stir the biphasic mixture vigorously at room temperature for 1.5 to 2 hours.
Visual Cue: The mixture will initially form a thick white gel. Continue stirring until the gel completely breaks down into two clear, distinct liquid layers[2].
Step 8: Extraction & Isolation
Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Caution: Keep the rotary evaporator water bath below 30 °C to prevent volatilization of the low-molecular-weight lactol.
Step 9: Purification
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 8:2 Hexanes/EtOAc) to afford pure tetrahydro-5,5-dimethyl-2-furanol.
References
[1] 30414-37-0 2-Furanol, tetrahydro-5,5-dimethyl- - Diccionario de química- guidechem.com. Guidechem. Available at:
[3] aj c - sian ournalof hemistry. Asian Publication Corporation. Available at:
[2] Ester to Aldehyde (DIBAL-H, -78 C). OrgoSolver. Available at:
Technical Support Center: 2-Furanol, tetrahydro-5,5-dimethyl- Storage & Oxidation Prevention
Welcome to the Technical Support Center for 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), also known as 5,5-dimethyltetrahydrofuran-2-ol. Because this chemical is a cyclic hemiacetal (lactol) derived from a tetr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), also known as 5,5-dimethyltetrahydrofuran-2-ol. Because this chemical is a cyclic hemiacetal (lactol) derived from a tetrahydrofuran (THF) backbone, it is highly susceptible to auto-oxidation, ring-opening tautomerization, and explosive peroxide formation.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and maintain absolute chemical integrity.
Issue 1: Unexplained loss of assay yield and acidic solvent pH
Root Cause: 2-Furanol, tetrahydro-5,5-dimethyl- exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxy-4-methylpentanal (). When exposed to atmospheric oxygen, this aldehyde form rapidly oxidizes into a carboxylic acid (4-hydroxy-4-methylpentanoic acid). This acidic byproduct lowers the pH and destroys the stoichiometry of your downstream reactions.
Resolution: Discard highly acidic batches. To prevent this in fresh batches, strictly enforce inert gas blanketing (Argon) to eliminate the oxygen required for aldehyde oxidation.
Issue 2: GC/MS shows a massive peak for a lactone impurity
Root Cause: Mild oxidation of the C2-hydroxyl group converts the lactol into 5,5-dimethyl-dihydrofuran-2(3H)-one (a stable lactone). This is a direct result of prolonged air exposure or failure to store the chemical in the dark, as UV light photo-initiates the oxidation cascade (1)[1].
Resolution: Store the compound in opaque, amber-glass containers at 2–8°C to slow the kinetic rate of oxidation.
Issue 3: White crystalline residue found around the cap of an older bottle
Root Cause: Like its parent compound THF, the ether moiety undergoes a radical chain reaction with oxygen to form hydroperoxides (2)[2]. As the solvent evaporates around the threads, these peroxides concentrate into highly explosive crystals. Friction from unscrewing the cap can cause deflagration (3)[3].
Resolution:DO NOT OPEN THE BOTTLE. Quarantine the area immediately and contact Environmental Health & Safety (EHS) for hazardous bomb-squad disposal.
Degradation Pathway & Mitigation Logic
The following diagram illustrates the mechanistic pathways of degradation and the specific interventions required to block them.
Logical relationship of 5,5-dimethyltetrahydrofuran-2-ol degradation and targeted mitigations.
Quantitative Data: Storage Matrix
The table below summarizes the expected safe shelf-life based on combinatorial storage conditions.
To ensure absolute trustworthiness, every step in this protocol includes a built-in validation check to confirm the system's integrity.
Step 1: Container Preparation & Inspection
Action: Date the container immediately upon receipt and upon first opening. Store in an air-impermeable secondary container (4)[4].
Causality: Tracking the timeline is the primary administrative control against peroxide accumulation.
Validation Check: Visually inspect the cap before every use. If any crystalline lattice is observed, the visual safety threshold has failed. Stop immediately.
Step 2: Inert Gas Blanketing
Action: Purge the headspace with Argon at 30 mbar pressure before sealing.
Causality: Argon is denser than air and Nitrogen. It sinks to the liquid interface, creating a robust physical barrier that displaces oxygen, thereby starving the auto-oxidation reaction of its primary reactant.
Validation Check: Use a portable ambient oxygen sensor near the container lip during purging. Seal the bottle only when the local O2 reading drops below 1%, validating the inert blanket.
Step 3: Stabilization
Action: Ensure the chemical is inhibited with 250–400 ppm of BHT (butylated hydroxytoluene) if your downstream application permits it.
Causality: BHT is a sterically hindered phenol. It donates a hydrogen atom to peroxy radicals, terminating the radical chain reaction before hydroperoxides can propagate (2)[2].
Validation Check: Periodic HPLC analysis can confirm the BHT concentration remains >200 ppm, validating active radical scavenging capacity.
Step 4: Routine Monitoring & Purification
Action: Test the liquid every 3 months using quantitative KI-starch peroxide test strips (5)[5].
Causality: Continuous monitoring prevents the transition from a degraded solvent to an explosive hazard.
Validation Check:
If the strip reads <10 ppm : The storage system is validated. Proceed with use.
If the strip reads 10–100 ppm : Pass the solvent through a column of basic activated alumina (Al2O3) to strip the peroxides, then re-test to validate purification[2].
If the strip reads >100 ppm : The solvent is compromised and must be disposed of.
Frequently Asked Questions (FAQs)
Q: Can I distill 2-Furanol, tetrahydro-5,5-dimethyl- to remove the lactone and acid impurities?A: You must test for peroxides before any distillation. Never distill peroxide-forming ethers to dryness. Peroxides have higher boiling points than the solvent; they will concentrate in the boiling flask and detonate when heated (2)[2]. If peroxide levels exceed 0.05%, they must be chemically destroyed (e.g., using a reducing agent like iron(II) sulfate) prior to distillation[2].
Q: Is refrigeration strictly necessary?A: Yes. The auto-oxidation process is highly temperature-dependent. Storing the compound in a cool place (2–8°C) significantly slows the kinetic rate of peroxide formation (1)[1]. However, you must ensure the container is tightly sealed and allowed to reach room temperature before opening to prevent atmospheric moisture from condensing inside the bottle.
Q: Why does my unstabilized batch show no peroxides after 2 years of storage?A: In a completely sealed, closed system with a limited supply of oxygen, peroxides cannot continue to form after the initial oxygen is consumed. Over long periods, the hydroperoxides that initially formed may naturally decompose (2)[2]. However, the solvent is likely heavily degraded into lactones and acids. Do not mistake a lack of peroxides in old bottles for chemical purity.
References
Tetrahydrofuran (THF) Storage and Handling: Peroxide Formation. ymaws.com. 2
Tetrahydrofuran - Environment, Health & Safety. umich.edu. 4
Tetrahydrofuran (THF) - Standard Operating Procedure - UCSB. ucsb.edu. 5
You May Be Unknowingly Storing Dangerous Peroxide Formers. triumvirate.com. 3
Peroxide forming chemicals - Department of Biology, University of York. york.ac.uk. 1
Functional 3D printed reactor for continuous oxidation of alcohols to aldehydes. uni-hamburg.de. 6
Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. mdpi.com.
Resolving co-elution issues in HPLC analysis for 5,5-dimethyltetrahydrofuran-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of cyclic hemiacetals (lactols).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of cyclic hemiacetals (lactols). Analyzing 5,5-dimethyltetrahydrofuran-2-ol presents a "perfect storm" of HPLC challenges: it is highly polar, lacks a conjugated
π
-system for UV detection, and most critically, exists in a dynamic equilibrium with its open-chain aldehyde form.
This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind your co-elution and peak broadening issues, providing self-validating protocols to ensure absolute scientific integrity in your analytical workflows.
Core Mechanism: The "Dynamic HPLC" Phenomenon
Before adjusting your mobile phase or swapping columns, you must understand the molecule's behavior in solution. 5,5-dimethyltetrahydrofuran-2-ol exists in a ring-chain tautomeric equilibrium with 4-hydroxy-4-methylpentanal [1].
If the rate of interconversion between the lactol and the aldehyde is on the same timescale as your chromatographic separation, you will experience a phenomenon known as Dynamic HPLC [2]. Instead of two distinct peaks or one sharp peak, the molecules interconvert while migrating down the column, creating a broad "saddle" shape, a split peak, or severe co-elution with closely eluting impurities[3].
Caption: Ring-chain tautomerization of 5,5-dimethyltetrahydrofuran-2-ol leading to dynamic HPLC peak broadening.
Frequently Asked Questions (FAQs)
Q: Why does my pure standard of 5,5-dimethyltetrahydrofuran-2-ol show split peaks or a massive tail?A: This is the hallmark of on-column tautomerization[4]. The cyclic lactol and the open-chain aldehyde have different polarities and, consequently, different partition coefficients on your stationary phase. Because they are interconverting as they travel through the column, they smear across the retention time window. Furthermore, excessive dead volume in your HPLC system can exacerbate this broadening[5].
Q: Why is my UV signal practically non-existent, and how does this affect co-elution?A: 5,5-dimethyltetrahydrofuran-2-ol lacks a strong chromophore (no conjugated double bonds or aromatic rings). If you are monitoring at low UV wavelengths (e.g., 210 nm) to force a signal, you are also detecting every trace impurity, mobile phase contaminant, and void volume disturbance[6]. This creates false "co-elution" artifacts. You must switch to a universal detector (CAD, ELSD, or RI) or Mass Spectrometry (MS)[7][8].
Q: How do I resolve true co-elution with structurally similar impurities (like the fully oxidized lactone)?A: If you are co-eluting with a synthetic precursor or a lactone, you need to alter the selectivity (
α
). Because 5,5-dimethyltetrahydrofuran-2-ol is highly polar, it often elutes too close to the void volume on a standard C18 column (low capacity factor,
k′
< 1)[9]. Switching to an Aqueous C18 (AQ-C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column will increase retention and resolve the analyte from early-eluting interferences.
Troubleshooting Guide & Self-Validating Protocols
To resolve these issues, you must either accelerate the equilibrium so it appears as one sharp peak, or chemically trap the molecule in one form.
Protocol A: Temperature-Induced Peak Coalescence (The Kinetic Approach)
By increasing the column temperature, you provide the activation energy required to vastly accelerate the lactol-aldehyde interconversion rate. When the interconversion becomes significantly faster than the mass transfer rate of the column, the split peaks will "coalesce" into a single, sharp, time-averaged peak[2][10].
Column Selection: Install an AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm) capable of withstanding elevated temperatures.
Mobile Phase: Use an isocratic flow of 95% Water / 5% Acetonitrile with 0.1% Formic Acid to ensure retention of the polar analyte.
Detector: Set up an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as UV will be ineffective[7].
Temperature Gradient Validation:
Inject the standard at 25°C. (Expect a broad/split peak).
Increase column oven temperature in 10°C increments (35°C, 45°C, 55°C, 65°C).
Causality Check: You will observe the broad saddle narrow and merge into a single sharp peak, confirming tautomerization was the root cause of the apparent "co-elution"[3].
Protocol B: Pre-Column Derivatization with 2,4-DNPH (The Chemical Approach)
If you lack a CAD/ELSD or cannot heat your column, you must trap the equilibrium. 2,4-Dinitrophenylhydrazine (2,4-DNPH) reacts selectively with the open-chain aldehyde form[11]. As the aldehyde is consumed, Le Chatelier's principle drives the lactol to open, converting 100% of the analyte into a stable hydrazone derivative[12].
Reagent Preparation: Dissolve 2,4-DNPH in Acetonitrile containing 1% Phosphoric Acid (the acid catalyzes the ring-opening and subsequent Schiff base formation).
Derivatization: Mix 100 µL of your sample with 100 µL of the DNPH reagent. Incubate at 40°C for 30 minutes.
Chromatography: Inject onto a standard C18 column. Use a gradient of Water/Acetonitrile.
Detection: Monitor via UV at 360 nm.
Causality Check: The derivative now possesses a massive conjugated
π
-system, providing intense UV absorbance at a wavelength where most impurities are invisible, completely eliminating co-elution artifacts.
Quantitative Data Presentation
The following table summarizes the expected outcomes of applying the above methodologies to resolve 5,5-dimethyltetrahydrofuran-2-ol co-elution:
Analytical Approach
Detection Method
Peak Shape / Resolution
Sensitivity (LOD)
Best Use Case
Standard RP-HPLC (25°C)
UV (210 nm)
Poor (Split/Broad Saddle)
> 50 µg/mL
Not recommended (Baseline issues)
High-Temp RP-HPLC (60°C)
CAD / ELSD
Excellent (Single Coalesced Peak)
~ 1-5 µg/mL
Routine purity analysis; MS-compatible
HILIC Chromatography
MS (ESI-)
Good (High Retention)
< 0.1 µg/mL
Resolving from void volume salts
2,4-DNPH Derivatization
UV (360 nm)
Excellent (Sharp Hydrazone Peak)
< 0.05 µg/mL
Trace impurity quantification; No CAD/MS available
Decision Workflow for Lactol Co-Elution
Caption: Decision tree for resolving co-elution and peak broadening in lactol HPLC analysis.
References
US10245275B2 - Triterpenoids with HIV maturation inhibitory activity. Google Patents. (Details the chemical equilibrium between 4-hydroxy-4-methylpentanal and 5,5-dimethyltetrahydrofuran-2-ol). 1
Peptoid Atropisomers. Journal of the American Chemical Society - ACS Publications. (Discusses Dynamic HPLC and the calculation of interconversion barriers via peak coalescence at elevated temperatures). 2
Dynamic high performance liquid chromatography on chiral stationary phases. ResearchGate. (Explores temperature-dependent dynamic HPLC profiles and interconversion plateaus). 3
Separation of Monosaccharide Anomers... The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. (Details the extraction of kinetic information from dynamic chromatograms of interconverting species). 4
Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability. ResearchGate. (Validates the use of ELSD for polar molecules lacking UV chromophores). 7
Co-Elution: The Achilles' Heel of Chromatography. Axion Labs. (Defines co-elution detection via peak shape asymmetry and capacity factor adjustments). 9
Broadening of Chromatographic Peaks. Chemistry LibreTexts. (Analyzes dead volume and mass transfer contributions to peak broadening). 5
raspberry ketone formate: Topics by Science.gov. Science.gov. (Validates 2,4-DNPH as a selective derivatization agent for aldehydes and ketones). 11
ethyl methyl ketone: Topics by Science.gov. Science.gov. (Discusses the HPLC separation of isomeric hydrazones formed via 2,4-DNPH derivatization). 12
HPLC Analysis of Biomolecules Technical Guide. Thermo Fisher Scientific. (Explains selectivity changes based on stationary phase chemistry). 6
Minimizing side reactions during 2-Furanol, tetrahydro-5,5-dimethyl- esterification
Technical Support Center: Esterification of 4-Hydroxy-4-methylpentanoic Acid Introduction: Navigating the Challenges of a Bifunctional Substrate Welcome to the technical support guide for the esterification of 4-hydroxy-...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Esterification of 4-Hydroxy-4-methylpentanoic Acid
Introduction: Navigating the Challenges of a Bifunctional Substrate
Welcome to the technical support guide for the esterification of 4-hydroxy-4-methylpentanoic acid. This substrate, which exists in equilibrium with its cyclic form, 2-Furanol, tetrahydro-5,5-dimethyl- (more commonly known as α,α-dimethyl-γ-butyrolactone), presents a unique set of challenges for the synthetic chemist. Its bifunctional nature, containing both a carboxylic acid and a tertiary alcohol, makes it susceptible to competing intramolecular reactions and degradation, particularly under classical esterification conditions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic origins of common side reactions and provides robust, field-tested troubleshooting strategies and optimized methods to ensure high-yield, high-purity synthesis of your target ester.
Chapter 1: Understanding the Core Problem - Competing Reaction Pathways
The primary difficulty in esterifying 4-hydroxy-4-methylpentanoic acid stems from two dominant and competing side reactions: Intramolecular Lactonization and Acid-Catalyzed Dehydration .
Intramolecular Lactonization: The molecule's own hydroxyl group can act as an internal nucleophile, attacking the carboxylic acid's carbonyl carbon. This intramolecular esterification results in the formation of the highly stable five-membered ring, α,α-dimethyl-γ-butyrolactone, a common starting material that may be recovered in your reaction. This process is reversible and often favored under the very conditions used for intermolecular esterification.[1][2]
Acid-Catalyzed Dehydration: The substrate contains a tertiary alcohol. Under strongly acidic conditions (e.g., concentrated H₂SO₄ used in Fischer esterification), this alcohol is readily protonated, transforming the hydroxyl group into an excellent leaving group (H₂O).[3][4][5] Departure of water generates a stable tertiary carbocation, which then rapidly eliminates a proton to form unsaturated alkene byproducts. This pathway is effectively irreversible and leads to significant impurity formation.[6]
The diagram below illustrates the desired reaction versus these two problematic side reactions.
Caption: Desired esterification vs. key side reactions.
Chapter 2: Troubleshooting Guide - From Problem to Solution
This section is formatted as a series of common problems encountered during the reaction, their probable causes rooted in the mechanisms described above, and actionable solutions.
Question 1: My reaction has stalled, and I've recovered a significant amount of a compound that appears to be my starting material or its lactone form. Why is my ester yield so low?
Probable Cause: Intramolecular lactonization is outcompeting your desired intermolecular reaction. The equilibrium between the linear hydroxy acid and the cyclic lactone strongly favors the stable 5-membered lactone, especially when conditions allow for equilibration.[2][7]
Solutions:
Shift the Equilibrium (Le Châtelier's Principle): If using a method like Fischer esterification, you must aggressively shift the equilibrium toward the product. Use the alcohol reactant (R'-OH) as the solvent, creating a large molar excess that favors the intermolecular reaction.[8][9][10] Additionally, ensure efficient removal of water as it forms, using a Dean-Stark apparatus or molecular sieves.[8][9]
Change Reaction Conditions: Standard acid catalysis promotes both the desired reaction and the undesired lactonization. The most effective solution is to switch to a milder, non-acidic method that does not rely on establishing an equilibrium.
Recommended Action: Adopt a carbodiimide-mediated coupling method, such as the Steglich Esterification , which proceeds under neutral, mild conditions and is not reversible.[11][12][13]
Question 2: My final product is contaminated with impurities showing vinyl protons in the ¹H NMR and a lower mass in the MS. What are these byproducts?
Probable Cause: You have caused acid-catalyzed dehydration of the tertiary alcohol. This occurs when using strong protic acid catalysts (e.g., H₂SO₄, HCl) and/or high temperatures. The tertiary carbocation intermediate formed is highly susceptible to elimination.[3][4]
Solutions:
Avoid Strong Protic Acids: Immediately cease using concentrated sulfuric acid or hydrochloric acid as catalysts. These are too harsh for a substrate with a tertiary alcohol.
Use Milder Catalysts: If an acid catalyst is necessary, consider a solid acid catalyst like Amberlyst 15, which can sometimes offer better control, or a milder Lewis acid.[14] However, the risk of dehydration may persist.
Lower the Temperature: Dehydration reactions typically have a higher activation energy than esterification. Running the reaction at the lowest possible temperature that still allows for ester formation can help, but this is often a difficult balance to strike.
Recommended Action: The most robust solution is to completely avoid acidic conditions. The Steglich Esterification (DCC/DMAP) is performed at or below room temperature and under neutral pH, entirely circumventing the conditions that lead to carbocation formation and dehydration.[12][13][15]
The following workflow provides a decision-making process for troubleshooting this reaction.
Caption: Troubleshooting workflow for esterification issues.
Chapter 3: Optimized Protocols for High-Fidelity Esterification
While Fischer esterification can be attempted, its success is highly dependent on precise control. For a substrate this sensitive, we strongly recommend the Steglich method as the primary choice for achieving high yield and purity.
This method activates the carboxylic acid using dicyclohexylcarbodiimide (DCC) and uses 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to facilitate ester formation under mild conditions.[13][19][21]
Materials:
4-hydroxy-4-methylpentanoic acid (1.0 equiv)
Alcohol (R'-OH) (1.2 - 1.5 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Anhydrous Dichloromethane (DCM)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-4-methylpentanoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).
Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
Cool the stirred solution to 0°C in an ice bath.
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, keeping the temperature at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove residual DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product via column chromatography as needed.
Chapter 4: Frequently Asked Questions (FAQs)
Q: Can I use a different carbodiimide, like EDC, instead of DCC?
A: Yes. EDC (or EDCI) is an excellent alternative. Its primary advantage is that the resulting urea byproduct is water-soluble, which can simplify the workup as it can be removed with aqueous washes instead of filtration.[20]
Q: Why is DMAP essential for the Steglich reaction?
A: DMAP acts as a highly efficient acyl transfer catalyst. It is more nucleophilic than the alcohol and reacts with the DCC-activated acid intermediate to form a reactive N-acylpyridinium salt. This intermediate is more electrophilic and reacts readily with the alcohol, preventing side reactions like the formation of an inactive N-acylurea byproduct.[19][22][21]
Q: What is the best way to ensure all the DCU byproduct is removed?
A: DCU has low solubility in most common organic solvents. After filtration, it is sometimes beneficial to concentrate the crude product and then redissolve it in a solvent like diethyl ether or hexanes, in which DCU is particularly insoluble. Store this solution at 0-4°C for a few hours to precipitate any remaining DCU, then filter again before proceeding with the workup.
Q: What if I want to esterify the tertiary alcohol group instead of the carboxylic acid?
A: That requires a different synthetic strategy. You would first need to protect the carboxylic acid, for example, as a methyl or benzyl ester. Then, you could use an acylation reaction (e.g., using an acid chloride or anhydride with a base) to esterify the free tertiary alcohol. Finally, you would deprotect the carboxylic acid group. Direct selective esterification of the tertiary alcohol in the presence of the free carboxylic acid is not feasible under standard conditions.
References
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
University of Calgary. (n.d.). Ch15: Dehydration of ROH to C=C.
The Organic Chemistry Tutor. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.
MDPI. (2025, July 25).
The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions.
Springer Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Scientific Reports.
PMC. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
Wikipedia. (n.d.). Steglich esterification.
Thieme. (2019).
Benchchem. (n.d.). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
ResearchGate. (2023, December 9). (PDF)
Wikipedia. (n.d.). Fischer–Speier esterification.
Chemistry LibreTexts. (2020, May 30). 21.
NIST. (n.d.). 2-Furanol, tetrahydro-2-methyl-.
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
Technical Support Center: Overcoming Steric Hindrance in Tetrahydro-5,5-dimethyl-2-furanol Reactions
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with tetrahydro-5,5-dimethyl-2-furanol (a sterically hindered lactol).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with tetrahydro-5,5-dimethyl-2-furanol (a sterically hindered lactol). The gem-dimethyl group at the C5 position introduces significant steric bulk, shifting the ring-chain tautomeric equilibrium heavily toward the closed lactol form via the Thorpe-Ingold effect and obstructing nucleophilic trajectories[1]. Here, we provide field-proven troubleshooting strategies, causal explanations, and validated protocols to overcome these barriers.
Part 1: Core Mechanisms & Troubleshooting Workflows
The Root Cause: Steric Clash and Tautomeric Bias
Tetrahydro-5,5-dimethyl-2-furanol exists in equilibrium with its open-chain hydroxy-aldehyde form. Most functionalizations (e.g., Wittig olefinations, reductive aminations) require the open-chain aldehyde. However, the bulky 5,5-dimethyl group creates a steric clash that physically obstructs incoming nucleophiles from achieving the optimal Bürgi-Dunitz trajectory (~107°)[1]. Furthermore, the steric bulk forces the molecule to remain predominantly in the closed lactol state to minimize conformational strain.
Figure 1: Mechanistic workflow showing the ring-chain equilibrium and the point of steric obstruction.
Quantitative Comparison of Activation Strategies
To overcome the high activation energy barrier caused by steric crowding, standard room-temperature protocols often fail. The table below summarizes quantitative improvements when applying specific activation strategies to sterically hindered lactols[2][3].
Reaction Type
Standard Condition (Yield)
Optimized Condition
Optimized Yield
Key Mechanistic Driver
Acetalization
MeOH, cat. HCl, 25°C (<10%)
MeOH, 10 mol% CuCl/NaBH₄, 65°C
85%
Lewis acid coordination lowers the LUMO of the oxocarbenium intermediate[2].
Wittig Olefination
Ph₃P=CH₂, THF, 25°C (Trace)
Ph₃P=CH₂, Toluene, 110°C (Sealed)
68%
Thermal energy overcomes the activation barrier of the sterically crowded transition state.
Protocol A: High-Temperature Wittig Olefination of Tetrahydro-5,5-dimethyl-2-furanol
Trustworthiness Note: This protocol relies on thermal forcing and non-nucleophilic bases to drive the unfavorable ring-opening equilibrium forward.
Reagent Preparation: Flame-dry a Schlenk flask under argon. Add methyltriphenylphosphonium bromide (2.5 equiv) and anhydrous toluene (0.1 M concentration relative to lactol).
Ylide Generation: Cool the suspension to 0°C. Dropwise add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 2.4 equiv). Stir for 1 hour at room temperature until a vibrant yellow color persists.
Substrate Addition: Dissolve tetrahydro-5,5-dimethyl-2-furanol (1.0 equiv) in a minimal amount of anhydrous toluene. Add dropwise to the ylide solution.
Thermal Activation: Seal the reaction vessel and heat to 110°C in an oil bath for 18 hours. Causality: The high temperature is strictly required to overcome the steric barrier of the gem-dimethyl group and force the lactol into its reactive open-chain aldehyde form.
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Lewis Acid-Catalyzed Acetalization
Trustworthiness Note: Utilizing Lewis acids facilitates the generation of the highly reactive oxocarbenium ion, bypassing the need for the open-chain aldehyde[2].
Setup: In a dry round-bottom flask, dissolve the lactol (1.0 mmol) in anhydrous alcohol (e.g., methanol or ethanol, 10 mL).
Catalyst Addition: Add 10 mol% of Copper(I) chloride (CuCl) and 5 mol% NaBH₄ (which acts synergistically to activate the system)[2].
Reaction: Stir the mixture at 60°C under a nitrogen atmosphere for 12 hours. Monitor via TLC.
Isolation: Concentrate under reduced pressure, dilute with dichloromethane, wash with water, dry, and concentrate to yield the corresponding 2-alkoxy-5,5-dimethyltetrahydrofuran.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my reductive amination with tetrahydro-5,5-dimethyl-2-furanol fail completely at room temperature?A1: Reductive amination requires the lactol to open to the aldehyde, followed by nucleophilic attack by the amine to form an imine. The gem-dimethyl group at C5 severely crowds the adjacent carbon chain, making the open-chain form thermodynamically unstable and kinetically inaccessible at room temperature. You must use elevated temperatures (e.g., 80°C in dichloroethane) and a strong Lewis acid (like Ti(O-iPr)₄) to force imine formation before adding the reducing agent (e.g., NaBH(OAc)₃).
Q2: I am trying to convert the lactol hydroxyl group to a leaving group (e.g., tosylate). Why am I getting low yields and elimination byproducts?A2: Acylation or sulfonylation of sterically hindered secondary/tertiary-like alcohols is notoriously difficult[3]. Standard TsCl/pyridine conditions often fail because the bulky tosyl group cannot easily access the hindered oxygen.
Solution: Switch to a smaller, more reactive electrophile like Methanesulfonyl chloride (MsCl)[3]. Alternatively, use an Appel reaction (CBr₄ / PPh₃) to convert the lactol directly to the corresponding glycosyl bromide, which is a highly reactive intermediate for subsequent substitutions[3].
Q3: Can photoredox catalysis help functionalize this hindered system?A3: Yes. Recent advances in organic photoredox catalysis demonstrate that generating persistent or transient radicals can effectively couple sterically hindered systems under mild conditions[4]. By converting the lactol to a suitable radical precursor (e.g., via an oxalate ester), you can bypass traditional two-electron steric clashes, allowing for C-C bond formation at the hindered C2 position via radical-radical coupling[4].
References
Organic Chemistry Portal. "Synthesis of lactols and related compounds." Organic Chemistry Portal. URL:[Link]
ResearchGate Contributors. "How can I tosylate an hindered secondary alcohol?" ResearchGate Discussions (2013). URL: [Link]
Ota, K., Nagao, K., & Ohmiya, H. "Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling." Organic Letters, 2021, 23, 4420-4425. URL: [Link]
Comparative Reactivity Guide: 2-Furanol, tetrahydro-5,5-dimethyl- vs. Unsubstituted 2-Furanol
Executive Summary In advanced organic synthesis and drug development, controlling the reactivity of transient intermediates is paramount. Lactols (cyclic hemiacetals) like 2-furanol exist in a dynamic ring-chain tautomer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, controlling the reactivity of transient intermediates is paramount. Lactols (cyclic hemiacetals) like 2-furanol exist in a dynamic ring-chain tautomeric equilibrium with their open-chain hydroxy-aldehyde counterparts. This guide objectively compares the reactivity, stability, and synthetic utility of unsubstituted 2-furanol (tetrahydrofuran-2-ol) against its sterically hindered derivative, 2-furanol, tetrahydro-5,5-dimethyl- (5,5-dimethyltetrahydrofuran-2-ol).
By analyzing the thermodynamic principles governing their tautomerism—specifically the Thorpe-Ingold effect—we demonstrate why the 5,5-dimethyl variant serves as a vastly superior, highly controlled "masked aldehyde" for complex reductive aminations, such as those utilized in the synthesis of HIV-1 maturation inhibitors[1],[2].
Mechanistic Causality: Ring-Chain Tautomerism & The Thorpe-Ingold Effect
The fundamental difference in reactivity between these two molecules stems from the conformational constraints imposed by substitution at the C5 position.
Unsubstituted 2-Furanol
Unsubstituted 2-furanol exists in an equilibrium with 4-hydroxybutanal. Because the linear alkyl chain lacks steric bulk, the open-chain aldehyde form is highly accessible. This lack of steric hindrance leads to several uncontrolled reactivity pathways:
Oligomerization: The unshielded hydroxyl and aldehyde groups readily undergo intermolecular hemiacetal formation, leading to complex polymeric mixtures.
Over-Oxidation: The exposed aldehyde is highly susceptible to oxidation, forming butyrolactone derivatives upon exposure to air or mild oxidants.
2-Furanol, tetrahydro-5,5-dimethyl-
The addition of a gem-dimethyl group at the C5 position fundamentally alters the molecule's thermodynamic landscape. This substitution induces the Thorpe-Ingold effect (the gem-dimethyl effect). The bulky methyl groups compress the internal bond angle (C4-C5-O), which restricts the conformational freedom of the open-chain form (4-hydroxy-4-methylpentanal) and decreases the entropy loss required for cyclization.
Consequently, the equilibrium is driven heavily toward the closed lactol form[1]. Furthermore, the bulky methyl groups sterically shield the C5 oxygen, preventing unwanted intermolecular etherification. This allows the molecule to act as a stable, slow-release "aldehyde equivalent" during reactions like reductive amination, preventing self-condensation while still reacting efficiently with nucleophilic amines[2].
Ring-chain tautomerism of unsubstituted vs 5,5-dimethyl substituted 2-furanol systems.
Experimental Data & Reactivity Comparison
The following table summarizes the quantitative and qualitative differences in performance between the two lactols when utilized as synthetic intermediates.
Complex API synthesis, HIV maturation inhibitors[1],[2]
Self-Validating Experimental Protocols
To demonstrate the practical application of 5,5-dimethyltetrahydrofuran-2-ol, the following field-proven protocols detail its synthesis and subsequent use in the reductive amination of complex pharmaceutical intermediates.
Protocol A: Synthesis of 5,5-Dimethyltetrahydrofuran-2-ol
This protocol utilizes a controlled reduction of a lactone to isolate the stable lactol[1].
Setup: Purge a dry round-bottom flask with nitrogen. Dissolve 5,5-dimethyldihydrofuran-2(3H)-one (100 mg, 0.876 mmol) in anhydrous THF (10 mL).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
Reduction: Dropwise, add Diisobutylaluminum hydride (DIBAL-H) (1.314 mL of a 1M solution, 1.314 mmol) to the mixture[1].
Reaction: Stir the mixture strictly at -78 °C for 3 hours to prevent over-reduction to the diol.
Quenching: Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 30 minutes until the aluminum emulsion breaks into two clear phases.
Isolation: Partition the mixture between EtOAc and water. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under vacuum.
Validation: ^1H-NMR analysis of the crude product will show an equilibrium between 4-hydroxy-4-methylpentanal and 5,5-dimethyltetrahydrofuran-2-ol, with the cyclic lactol being the overwhelmingly predominant form[1].
Protocol B: Reductive Amination Workflow
Because the 5,5-dimethyl lactol is highly stable, it requires Lewis acid activation to efficiently form the transient imine/iminium species prior to reduction. This method successfully installs a 4-hydroxy-4-methylpentyl group onto complex, sterically hindered amines[1],[2].
Substrate Mixing: In a dry vial, combine the target primary/secondary amine (e.g., 0.038 mmol) and 5,5-dimethyltetrahydrofuran-2-ol (13.28 mg, 0.114 mmol, ~3.0 eq) in 1,2-dichloroethane (DCE, 0.6 mL)[1].
Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (0.018 mL, 0.061 mmol, ~1.6 eq) to the solution. Stir the mixture at room temperature for 1 hour. Causality note: Ti(OiPr)4 acts as both a Lewis acid to facilitate ring-opening/imine formation and a water scavenger to drive the condensation equilibrium.
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (16.15 mg, 0.076 mmol, 2.0 eq) in one portion[1]. Stir the reaction at room temperature until complete consumption of the amine is observed via LC/MS.
Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, and purify via reverse-phase HPLC to yield the N-alkylated derivative.
Workflow for reductive amination of complex amines using 5,5-dimethyltetrahydrofuran-2-ol.
Conclusion
While unsubstituted 2-furanol suffers from uncontrolled ring-opening and subsequent degradation, 2-Furanol, tetrahydro-5,5-dimethyl- leverages the Thorpe-Ingold effect to heavily favor its stable lactol form. This structural modification transforms a volatile, reactive species into a highly reliable, bench-stable "masked aldehyde." As demonstrated by its critical role in the synthesis of advanced HIV-1 maturation inhibitors, the 5,5-dimethyl variant provides superior chemoselectivity and yield in complex reductive amination workflows.
References
US10245275B2 - Triterpenoids with HIV maturation inhibitory activity
Google Patents
URL
Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity
Journal of Medicinal Chemistry - ACS Publications
URL
Analytical Method Validation Guide: GC-MS Quantification of Tetrahydro-5,5-dimethyl-2-furanol
Executive Summary The accurate quantification of low-molecular-weight cyclic hemiacetals, such as tetrahydro-5,5-dimethyl-2-furanol (also known as 5,5-dimethyltetrahydrofuran-2-ol), presents a unique analytical challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of low-molecular-weight cyclic hemiacetals, such as tetrahydro-5,5-dimethyl-2-furanol (also known as 5,5-dimethyltetrahydrofuran-2-ol), presents a unique analytical challenge in drug development and degradation profiling. Due to its dynamic chemical nature and lack of a strong UV chromophore, traditional liquid chromatography (HPLC-UV) and direct gas chromatography (GC) often yield poor sensitivity and irreproducible data.
This guide provides a comprehensive, objectively compared methodology for the detection and validation of tetrahydro-5,5-dimethyl-2-furanol. By employing a targeted derivatization strategy using BSTFA prior to Gas Chromatography-Mass Spectrometry (GC-MS), laboratories can achieve a highly robust, self-validating analytical workflow that fully complies with the latest1[1].
Mechanistic Rationale: The Hemiacetal Challenge
To design an effective analytical method, one must first understand the structural behavior of the target analyte. Tetrahydro-5,5-dimethyl-2-furanol is a cyclic hemiacetal (lactol). In solution, it exists in a dynamic thermodynamic equilibrium with its open-chain hydroxy-aldehyde isomer (4-hydroxy-4-methylpentanal).
The Causality of Analytical Failure in Direct Analysis:
Direct GC-MS (Underivatized): When injected into a high-temperature GC inlet (e.g., 250°C), the thermal energy disrupts the hemiacetal equilibrium. The compound undergoes rapid thermal dehydration or ring-opening, resulting in broad, tailing peaks, split peaks, and severe signal degradation.
HPLC-UV: The molecule lacks a conjugated pi-electron system, rendering standard UV detection virtually blind to its presence at trace levels.
The Solution: Silylation
To arrest the equilibrium and prevent thermal degradation, the sterically hindered hydroxyl group of the hemiacetal must be capped. Reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) converts the labile hemiacetal into a highly stable trimethylsilyl (TMS) ether[2][3]. This derivatization "locks" the molecule into its cyclic form, ensuring complete volatilization and a single, sharp chromatographic peak.
Fig 1: Equilibrium dynamics of cyclic hemiacetals and the stabilizing effect of TMS derivatization.
Method Comparison: Optimized Protocol vs. Alternatives
The table below objectively compares the performance characteristics of the optimized derivatization method against common laboratory alternatives. Data reflects typical validation outcomes for cyclic hemiacetals.
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify reagent efficacy and instrument performance prior to sample acquisition.
Phase 1: Sample Extraction & Derivatization
Note: Aprotic solvents must be used. Traces of water or alcohols will quench the BSTFA reagent.
Extraction: Extract 1.0 mL of the aqueous sample matrix using 2.0 mL of anhydrous dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
Drying: Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate to remove residual moisture.
Derivatization: Transfer 100 µL of the dried extract into a 2 mL GC autosampler vial with a glass insert. Add 50 µL of BSTFA containing 1% TMCS.
Incubation: Seal the vial tightly and incubate in a heating block at 60°C for exactly 30 minutes. (This thermal energy overcomes the steric hindrance of the cyclic hemiacetal, ensuring 100% conversion).
Dilution: Allow the vial to cool to room temperature, then dilute with 850 µL of anhydrous hexane.
Phase 2: GC-MS Instrumental Parameters
Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading.
Oven Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 150°C; ramp at 25°C/min to 280°C; final hold for 3 min.
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C.
Detection Mode: Selected Ion Monitoring (SIM). Target primary quantifier ion m/z 173[M-CH3]⁺ and qualifier ions m/z 143 and 73 (characteristic of TMS ethers).
Phase 3: System Suitability Testing (SST)
Before running the analytical batch, inject:
Reagent Blank: Hexane + BSTFA (Confirms absence of background contamination).
SST Standard: A mid-level calibration standard. Acceptance Criteria: Peak tailing factor ≤ 1.5; Signal-to-Noise (S/N) > 100; retention time shift < 0.1 min.
ICH Q2(R2) Validation Framework
When validating this method for regulatory submission, the workflow must strictly adhere to the updated ICH Q2(R2) guidelines [4][5]. The following parameters must be evaluated:
Fig 2: Method validation workflow and acceptance criteria based on ICH Q2(R2) guidelines.
Specificity: Analyze blank matrix samples alongside samples spiked with tetrahydro-5,5-dimethyl-2-furanol. The use of SIM mode ensures that co-eluting matrix components do not interfere with the target m/z 173 ion.
Linearity & Range: Prepare a minimum of 5 concentration levels (e.g., 0.05 to 10.0 µg/mL). The derivatization efficiency must remain linear across this range, yielding a correlation coefficient (R²) ≥ 0.995.
Accuracy: Perform recovery studies by spiking the analyte into the matrix at 50%, 100%, and 150% of the target concentration. The stable TMS ether formation typically yields highly accurate recoveries between 95% and 105%.
Precision (Repeatability): Perform 6 replicate preparations of the 100% target concentration. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.
LOD and LOQ: Based on the standard deviation of the response and the slope. For this optimized GC-MS method, the LOQ is defined at the lowest concentration where the S/N ratio is ≥ 10, typically observed at 0.05 µg/mL.
References
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. (2022).
Analytical Chemistry - ACS Publications. Determination of α- and β-Hydroxycarbonyls and Dicarbonyls in Snow and Rain Samples by GC/FID and GC/MS Employing Benzyl Hydroxyl Oxime Derivatization. (2000).
National Institutes of Health (NIH) - PMC. Relative contributions of selected multigeneration products to chamber SOA formed from photooxidation of a range (C10–C17) of n-alkanes under high NOx conditions.
Tetrahydro-5,5-dimethyl-2-furanol vs. 5,5-Dimethyl-gamma-butyrolactone: A Comprehensive Guide to Synthetic Applications
As a Senior Application Scientist, selecting the correct oxidation state of a building block is paramount for designing efficient synthetic routes. 5,5-Dimethyl-gamma-butyrolactone (a cyclic ester) and Tetrahydro-5,5-dim...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the correct oxidation state of a building block is paramount for designing efficient synthetic routes. 5,5-Dimethyl-gamma-butyrolactone (a cyclic ester) and Tetrahydro-5,5-dimethyl-2-furanol (its corresponding cyclic hemiacetal, or lactol) are critical C6 intermediates widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), pheromones, and natural products.
This guide objectively compares the performance, reactivity profiles, and experimental handling of these two compounds, providing self-validating protocols for their interconversion and downstream utility.
Physicochemical Properties & Reactivity Profiles
Understanding the fundamental properties of these two intermediates is essential for predicting their behavior under various reaction conditions.
Hard electrophile at C2;
α
-enolate functionalization.
Nucleophilic addition via open-chain tautomer; Reductive amination.
Stability
Highly stable liquid; resistant to spontaneous oxidation[1].
Exists in dynamic equilibrium with 4-hydroxy-4-methylpentanal.
Mechanistic Insights & Synthetic Utility
The Lactone: 5,5-Dimethyl-gamma-butyrolactone
The lactone serves as a robust, stable starting material. Mechanistically, the carbonyl carbon acts as a hard electrophile. It can undergo ring-opening nucleophilic attacks by strong nucleophiles (such as Grignard reagents or amines) to yield diols or amides[1]. However, its most strategic application in complex synthesis is serving as a stable precursor that can be chemoselectively reduced to the lactol[3][4].
The Lactol: Tetrahydro-5,5-dimethyl-2-furanol
The lactol is highly valued because it acts as a "masked" aldehyde. In solution, tetrahydro-5,5-dimethyl-2-furanol exists in a tautomeric equilibrium with its open-chain form, 4-hydroxy-4-methylpentanal [5].
The Causality of the Masking Effect: Utilizing the open-chain aldehyde directly is synthetically problematic due to its propensity for self-aldol condensation and rapid auto-oxidation. The cyclic lactol thermodynamically protects the reactive carbonyl, revealing it in situ only when an appropriate reagent (such as a Wittig ylide) drives the equilibrium forward[5][6].
The following protocols detail the chemoselective reduction of the lactone and the subsequent olefination of the lactol. Every step is designed with mechanistic causality to ensure high yields and prevent common side reactions.
Protocol A: Chemoselective Reduction of Lactone to Lactol
This protocol utilizes Diisobutylaluminium hydride (DIBAL-H) to arrest the reduction at the aldehyde (lactol) oxidation state[3][7].
Reaction Setup: Dissolve 5,5-dimethyl-gamma-butyrolactone (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere[3][4].
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C[7].
Causality: Maintaining strict cryogenic conditions freezes the tetrahedral aluminum acetal intermediate. If the reaction warms prematurely, the intermediate collapses to the aldehyde, which is immediately over-reduced by excess DIBAL-H to the corresponding 1,4-diol[3][7].
Reagent Addition: Add DIBAL-H (1.05–1.10 equiv) dropwise via a syringe pump[3].
Quench: Once TLC indicates complete consumption of the lactone, quench the reaction at -78 °C by the slow addition of anhydrous methanol to destroy any unreacted hydride[4][7].
Workup & Emulsion Resolution: Warm the mixture to room temperature and add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)[3][4].
Causality: DIBAL-H workups are notorious for forming stubborn, gelatinous aluminum hydroxide emulsions. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion into two distinct, easily separable organic and aqueous layers[3].
Protocol B: Wittig Olefination of the Lactol
This protocol converts the lactol into a chain-extended terminal alkene (5-methylhex-1-en-5-ol ), a highly versatile building block[6].
Ylide Generation: In a separate flame-dried flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Add Sodium bis(trimethylsilyl)amide (NaHMDS) at 0 °C to generate the active methylenetriphenylphosphorane ylide[6].
Lactol Addition: Add a solution of tetrahydro-5,5-dimethyl-2-furanol to the ylide mixture at 0 °C, then gradually warm to room temperature[6].
Equilibrium Shift:
Causality: The ylide selectively attacks the trace amount of open-chain 4-hydroxy-4-methylpentanal present in solution. As the open-chain form is consumed, Le Chatelier's principle continuously shifts the lactol-aldehyde equilibrium toward the open form until complete conversion is achieved[5][6].
Isolation: Quench with saturated NH
4
Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the pure 5-methylhex-1-en-5-ol[6].
Reaction Networks & Workflows (Visualizations)
Reaction network illustrating the interconversion and olefination of the lactone and lactol.
Step-by-step experimental workflow for the chemoselective DIBAL-H reduction of lactones.
Establishing reference standards for 2-Furanol, tetrahydro-5,5-dimethyl- purity analysis
Establishing Reference Standards for 2-Furanol, tetrahydro-5,5-dimethyl- Purity Analysis: A Comparative Guide Introduction 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), frequently referred to as 5,5-dimethyltetr...
Author: BenchChem Technical Support Team. Date: April 2026
Establishing Reference Standards for 2-Furanol, tetrahydro-5,5-dimethyl- Purity Analysis: A Comparative Guide
Introduction
2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0), frequently referred to as 5,5-dimethyltetrahydrofuran-2-ol, is a highly specialized cyclic hemiacetal . It serves as a critical synthetic intermediate in advanced pharmaceutical development, notably in the synthesis of novel C-17 amine derivatives acting as HIV-1 maturation inhibitors (e.g., GSK3640254 analogs) .
The fundamental challenge in establishing a reference standard for this compound lies in its physical chemistry. In solution, the molecule exists in a dynamic tautomeric equilibrium between its closed cyclic hemiacetal form (5,5-dimethyltetrahydrofuran-2-ol) and its open-chain aldehyde form (4-hydroxy-4-methylpentanal) . This equilibrium dictates the analytical strategy, as conventional separation-based techniques often perturb the tautomeric ratio, leading to inaccurate purity assessments.
Methodological Causality: The Pitfalls of Traditional Chromatography
When developing a purity assay, researchers typically default to Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). However, the tautomeric nature of 2-Furanol, tetrahydro-5,5-dimethyl- introduces severe artifacts:
GC-FID : The high temperatures required for volatilization in the GC inlet and column accelerate the tautomeric interconversion. This results in on-column equilibration, manifesting as a "saddle" or bridging baseline between the cyclic and open-chain peaks. Consequently, accurate peak integration is impossible.
HPLC-UV : While HPLC operates at ambient temperatures, mitigating thermal equilibration, the molecule lacks a conjugated
π
-system, rendering UV detection highly insensitive. Alternative detectors like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RID) must be used, but the physical separation of the tautomers still complicates absolute mass balance calculations.
The Self-Validating Analytical Strategy
To overcome these limitations, a self-validating system must be employed. Quantitative Nuclear Magnetic Resonance (
1
H-qNMR) serves as the primary assay because it measures the equilibrium mixture natively without physical separation. The qNMR purity is then cross-validated against a Mass Balance approach (100% -
∑
Impurities) derived from orthogonal techniques.
Workflow for establishing a self-validating reference standard via qNMR and mass balance.
Comparative Performance of Analytical Modalities
Analytical Technique
Primary Function
Limit of Detection (LOD)
Tautomer Resolution
Suitability for Reference Standard
1
H-qNMR
Absolute Mass Fraction
~0.1%
Excellent (Simultaneous integration)
Gold Standard (Primary Assay)
HPLC-ELSD
Non-volatile Impurities
~0.05%
Poor (Peak splitting/broadening)
Secondary (Impurity Profiling)
GC-FID
Volatile Impurities
~0.01%
Fails (Thermal equilibration)
Secondary (Residual Solvents)
Karl Fischer
Water Content
10 ppm
N/A
Mandatory Orthogonal Assay
Detailed Experimental Methodologies
Protocol 1: Absolute Quantification via
1
H-qNMR (Primary Assay)
Causality: qNMR is utilized because it captures the exact molar ratio of the compound relative to an internal standard without perturbing the hemiacetal-aldehyde equilibrium. The anomeric proton of the predominant cyclic form appears as a distinct doublet at
δ
5.51 ppm [[1]](), which is well-resolved from most impurities.
Standard Selection: Select a certified internal standard (e.g., Maleic acid, TraceCERT®, purity
≥
99.9%) that has a distinct NMR resonance (e.g.,
δ
6.26 ppm) not overlapping with the analyte.
Sample Preparation: Accurately weigh ~20 mg of 2-Furanol, tetrahydro-5,5-dimethyl- and ~10 mg of the internal standard into a vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of Chloroform-d (CDCl
3
, 99.8 atom % D) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
Acquisition Parameters:
Set the relaxation delay (D1) to
≥
30 seconds to ensure complete longitudinal relaxation (
T1
) of all protons, preventing integration bias.
Acquire 64 scans at 298 K on a 400 MHz or higher NMR spectrometer.
Integration & Calculation: Integrate the anomeric proton (
δ
5.51 ppm, 1H) and the internal standard peak. Calculate the absolute purity using the standard qNMR mass ratio equation.
Protocol 2: Orthogonal Impurity Profiling via HPLC-ELSD
Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%). HPLC coupled with ELSD detects non-volatile impurities without relying on UV chromophores.
Column: C18, 150 x 4.6 mm, 3.5
μ
m (e.g., Waters SunFire) .
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to suppress ionization of trace acidic/basic impurities.
ELSD Settings: Drift tube temperature at 45°C, nebulizer gas (N
2
) pressure at 3.5 psi.
Execution: Inject 10
μ
L of a 5 mg/mL sample solution. Record the chromatogram and calculate the area percent of all impurity peaks (excluding the tautomer peaks).
Protocol 3: Mass Balance Cross-Validation
Causality: A reference standard is only trustworthy if orthogonal methods agree. The Mass Balance approach subtracts all measured impurities from 100%.
Determine Water Content (%W) via Karl Fischer coulometric titration.
Determine Volatile Organics (%V) via GC-FID headspace analysis.
Determine Non-volatile Organics (%NVO) via HPLC-ELSD (Protocol 2).
Determine Residue on Ignition (%ROI) via sulfated ash test.
Validation: Calculate Mass Balance Purity =
100%−(%W+%V+%NVO+%ROI)
. The standard is certified if the Mass Balance Purity and the qNMR Purity agree within
±0.5%
.
Conclusion
Establishing a high-fidelity reference standard for 2-Furanol, tetrahydro-5,5-dimethyl- requires navigating its innate tautomeric equilibrium. By employing
1
H-qNMR as the primary quantitative tool and supporting it with a robust mass balance derived from HPLC-ELSD and Karl Fischer titration, researchers can generate a self-validating, highly accurate purity profile suitable for rigorous drug development applications.
References
Journal of Medicinal Chemistry. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity." ACS Publications. Available at:[Link]
U.S. Patent 10245275B2. "Triterpenoids with HIV maturation inhibitory activity." Google Patents.
PubChem. "5,5-Dimethyloxolan-2-ol | C6H12O2 | CID 12218391." National Institutes of Health. Available at:[Link]
Comparative Thermodynamic Stability of Gem-Dimethyl Substituted Furanols: A Technical Guide
As drug development increasingly relies on conformationally restricted scaffolds to improve target affinity and metabolic stability, understanding the thermodynamic drivers of ring closure is paramount. Furanols (and the...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on conformationally restricted scaffolds to improve target affinity and metabolic stability, understanding the thermodynamic drivers of ring closure is paramount. Furanols (and their saturated tetrahydrofuranol analogs) frequently exist in a dynamic ring-chain tautomeric equilibrium with their open-chain hydroxy-ketone isomers. Shifting this equilibrium entirely toward the closed furanol ring requires precise structural engineering. The most reliable method to achieve this is the incorporation of a gem-dimethyl group—a phenomenon governed by the Thorpe-Ingold effect[1].
This guide provides an objective, data-driven comparison of how gem-dimethyl substitution dictates the thermodynamic stability of furanols relative to alternative substitution patterns, supported by mechanistic analysis and self-validating experimental protocols.
Mechanistic Causality: Beyond Simple Steric Bulk
The stabilization of furanols by geminal dimethyl groups is often superficially attributed to "steric bulk." However, to effectively design stable ring systems, one must dissect the distinct kinetic and thermodynamic contributions:
Kinetic Angle Compression : The classic Thorpe-Ingold model dictates that replacing two hydrogen atoms with bulkier methyl groups on a tetrahedral carbon compresses the internal bond angle (
θ
) between the remaining substituents[1]. This compression physically forces the reactive hydroxyl and carbonyl groups closer together, lowering the activation energy (
ΔG‡
) for cyclization.
Thermodynamic Entropic Advantage : The open-chain precursor of an unsubstituted furanol possesses numerous degrees of conformational freedom. Cyclization incurs a massive entropic penalty (
ΔS≪0
). Gem-dimethyl substitution severely restricts the conformational space of the open-chain rotamers. Consequently, the entropic penalty of ring closure is drastically reduced, shifting the equilibrium toward the closed ring[2].
Enthalpic Contributions : Advanced computational analyses reveal that the enthalpic stabilization often attributed to the ring itself is actually a manifestation of the generic preference for branched acyclic chains over linear ones[2]. The furanol ring is not inherently less strained; rather, the open-chain precursor is thermodynamically destabilized relative to the closed form.
Interestingly, scaling the steric bulk does not linearly correlate with stability. For instance, substituting the carbon with a gem-diphenyl group often fails to promote ring closure. The severe steric clash between the bulky phenyl rings forces the molecule into a reactive rotamer where the hydroxyl and carbonyl groups are pointed away from each other, completely overriding the angle compression[3].
Comparative Thermodynamic Data
To objectively evaluate the performance of the gem-dimethyl group, we compare the thermodynamic parameters of ring-chain tautomerism across four distinct substitution patterns.
Substitution Pattern
Relative
Keq
(298K)
ΔGcyclization∘
(kcal/mol)
Primary Mechanistic Driver
Unsubstituted
~1.2
+0.5
High entropic penalty favors the open-chain rotamers.
Mono-methyl
~15
-1.6
Moderate conformational restriction and slight angle compression.
Gem-dimethyl
>1000
-4.2
Optimal angle compression and severe entropic pre-organization[1].
Gem-diphenyl
<0.1
+2.8
Severe steric clash forces an unfavorable, divergent rotamer[3].
Visualizing the Thermodynamic Pathway
Thermodynamic pathways of furanol ring closure based on substitution patterns.
Experimental Protocols for Stability Validation
To rigorously validate these thermodynamic claims, the following self-validating protocols are employed. These workflows ensure that data artifacts are caught internally without the need for orthogonal orthogonal assays.
Protocol 1: NMR-Based Van 't Hoff Analysis of Ring-Chain Tautomerism
Causality : NMR allows for the direct, non-destructive quantification of the open and closed isomers in equilibrium. By using Variable Temperature (VT) NMR, we can extract the precise enthalpic and entropic contributions to the stability of the furanol.
Sample Preparation : Dissolve 15 mg of the purified precursor in 0.6 mL of anhydrous
DMSO−d6
. Add 1.0
μL
of Tetramethylsilane (TMS) as an internal standard.
Rationale:
DMSO−d6
is chosen to prevent the solvent-mediated acetalization that frequently occurs in alcoholic solvents, ensuring the equilibrium measured is strictly intramolecular.
Thermal Equilibration : Insert the sample into the NMR spectrometer and acquire
1H
-NMR spectra at 5 K intervals from 298 K to 353 K.
Critical Step: Allow exactly 10 minutes of thermal equilibration at each temperature step before acquisition. This ensures the dynamic tautomerism reaches true thermodynamic equilibrium; rushing this step yields kinetic, not thermodynamic, data.
Integration & Internal Validation : Integrate the distinct aldehyde/ketone
α
-protons (open form) against the hemiacetal proton (closed furanol form).
Self-Validation: The internal TMS standard validates that no material is lost to thermal degradation during heating. If the sum of the open and closed integrals relative to TMS drops, degradation is occurring, and the data point must be discarded.
Data Extraction : Calculate
Keq=[Furanol]/[Open]
. Plot
ln(Keq)
versus
1/T
. The slope of this linear regression yields
−ΔH/R
, and the y-intercept yields
ΔS/R
.
Causality : Experimental data provides macroscopic thermodynamics, but Density Functional Theory (DFT) is required to isolate the specific rotameric penalties (such as those seen in the gem-diphenyl anomaly)[3].
Conformational Search : Perform a relaxed coordinate scan of the relevant dihedral angles in the open-chain form using molecular mechanics (e.g., MMFF94) to locate the global minimum rotamer.
Rationale: The open-chain entropy is highly dependent on conformational freedom. Failing to find the global minimum will artificially skew the
ΔG
calculation, making the ring appear falsely stable.
Geometry Optimization : Optimize the 3D structures of both the global minimum open form and the closed furanol form using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory[2].
Frequency Analysis & Validation : Run vibrational frequency calculations at the same level of theory.
Self-Validation: Confirm the presence of zero imaginary frequencies. This mathematically proves that both optimized structures are true local minima on the potential energy surface, rather than transition states. Extract the thermal corrections to Enthalpy (
H
) and Gibbs Free Energy (
G
).
Thermodynamic Calculation : Calculate
ΔGcyclization=Gfuranol−Gopen
. Compare the computed
ΔG
with the experimental Van 't Hoff data to validate the mechanistic model.
Strategic Recommendations
When designing furanol-based therapeutics or intermediates, the gem-dimethyl group remains the gold standard for locking the closed-ring conformation. While mono-substitution offers a slight thermodynamic nudge, it is often insufficient to prevent open-chain side reactions (such as epimerization or nucleophilic attack on the transient ketone). Conversely, over-engineering the steric bulk with larger aromatic groups (gem-diphenyl) is counterproductive due to rotameric penalties. Rely on gem-dimethyl substitution for a predictable, highly stable thermodynamic sink.
References
Thorpe–Ingold effect - Wikipedia. Available at:[Link][1]
Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC (nih.gov). Available at:[Link][3]
The gem-Dimethyl Effect Revisited - The Journal of Organic Chemistry (acs.org). Available at:[Link][2]
A Senior Application Scientist's Guide to the Comparative Toxicity and Safety Profiling of Tetrahydro-5,5-dimethyl-2-furanol Derivatives
Introduction: The Double-Edged Sword of the Furanone Scaffold The tetrahydro-5,5-dimethyl-2-furanol scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Double-Edged Sword of the Furanone Scaffold
The tetrahydro-5,5-dimethyl-2-furanol scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Their unique stereoelectronic properties make them attractive for developing novel therapeutics, from anti-inflammatory agents to anticancer drugs.[3][4] However, the furan ring, while a versatile pharmacophore, is not without its liabilities. It is well-documented that certain furan-containing compounds can undergo metabolic activation to form reactive intermediates, leading to potential hepatotoxicity and carcinogenicity.[5][6] This inherent duality necessitates a rigorous and comparative safety assessment early in the development pipeline to identify promising candidates with an optimal therapeutic window.
This guide provides a comprehensive framework for the comparative toxicity and safety profiling of tetrahydro-5,5-dimethyl-2-furanol derivatives. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the scientific rationale behind these experimental choices. We will delve into the critical assays for evaluating cytotoxicity and genotoxicity, interpret structure-toxicity relationships, and provide a practical roadmap for researchers, scientists, and drug development professionals to navigate the safety assessment of this important class of molecules.
The Imperative of Early and Comprehensive Safety Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying compounds with potential safety liabilities during preclinical development is crucial to avoid costly late-stage failures.[7] A thorough safety profile for novel chemical entities, such as tetrahydro-5,5-dimethyl-2-furanol derivatives, should be built upon a foundation of in vitro and in vivo toxicological studies, conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[8][9]
The primary goals of this preclinical safety evaluation are to:
Identify potential target organs for toxicity. [10]
Establish a safe starting dose for potential clinical trials. [10]
Elucidate the mechanisms underlying any observed toxicity. [11]
Guide structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to select candidates with improved safety profiles. [12]
This guide will focus on two key pillars of early-stage safety assessment: in vitro cytotoxicity and genotoxicity .
Comparative In Vitro Cytotoxicity: A First Look at Cellular Toxicity
In vitro cytotoxicity assays provide the initial assessment of a compound's ability to cause cell death. These assays are rapid, cost-effective, and can be performed in a high-throughput format, making them ideal for screening a library of derivatives.[7] Here, we will compare the hypothetical cytotoxic profiles of a series of tetrahydro-5,5-dimethyl-2-furanol derivatives against two common human cancer cell lines: A549 (lung carcinoma) and HepG2 (liver carcinoma). The choice of a liver cell line is particularly relevant given the known potential for furan-containing compounds to be hepatotoxic.[5]
Table 1: Illustrative Comparative In Vitro Cytotoxicity of Tetrahydro-5,5-dimethyl-2-furanol Derivatives (IC50, µM)
Compound ID
Derivative Structure
A549 (IC50, µM)
HepG2 (IC50, µM)
TDF-001
Tetrahydro-5,5-dimethyl-2-furanol (Parent)
>100
>100
TDF-002
3-Bromo-tetrahydro-5,5-dimethyl-2-furanol
45.8
32.5
TDF-003
3,4-Dichloro-tetrahydro-5,5-dimethyl-2-furanol
22.1
15.7
TDF-004
3-Nitro-tetrahydro-5,5-dimethyl-2-furanol
18.5
11.2
TDF-005
3-Phenyl-tetrahydro-5,5-dimethyl-2-furanol
65.2
58.9
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate the potential impact of different substituents on cytotoxicity based on general structure-toxicity trends observed in the literature for furanone derivatives.
The illustrative data in Table 1 suggests that the introduction of electron-withdrawing groups, such as halogens and nitro groups, can increase the cytotoxic potential of the parent compound. This is a common observation in structure-activity relationship studies of furanone derivatives. The higher potency observed in the HepG2 cell line for some derivatives could indicate a potential for liver-specific toxicity, possibly due to metabolic activation.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]
Step-by-Step Methodology:
Cell Seeding: Seed A549 or HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the tetrahydro-5,5-dimethyl-2-furanol derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]
Genotoxicity Assessment: Uncovering the Potential for Genetic Damage
Genotoxicity testing is a critical component of safety assessment as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[15] A standard battery of genotoxicity tests is required by regulatory agencies to provide a comprehensive evaluation.[15] This typically includes an in vitro test for gene mutations in bacteria (Ames test) and an in vitro test for chromosomal damage in mammalian cells (micronucleus assay).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids.[16]
Principle: The test measures the ability of a compound to cause a reverse mutation in these bacteria, allowing them to grow on a medium deficient in the required amino acid.[14] An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17]
Experimental Protocol: Ames Test (OECD 471)
Step-by-Step Methodology:
Strain Selection: Select at least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.[17]
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the test compound.
Plate Incorporation Method:
To a test tube, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test compound solution.
For assays with metabolic activation, add 0.5 mL of S9 mix.
Vortex the mixture and pour it onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count in at least one strain.[17]
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage in mammalian cells.[8] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18]
Principle: An increase in the frequency of micronucleated cells after exposure to a test compound indicates that it may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[16]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
Step-by-Step Methodology:
Cell Culture: Use a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells.[8]
Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) and a long (24 hours) exposure period.
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.[8]
Acute In Vivo Toxicity: Assessing Systemic Effects
While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the systemic toxicity of a compound. The acute oral toxicity study, which determines the median lethal dose (LD50), is a fundamental component of this assessment.
Table 2: Illustrative Acute Oral Toxicity of Tetrahydro-5,5-dimethyl-2-furanol Derivatives in Rats (LD50, mg/kg)
Compound ID
Derivative Structure
LD50 (mg/kg)
Toxicity Class (GHS)
TDF-001
Tetrahydro-5,5-dimethyl-2-furanol (Parent)
>2000
5 or Unclassified
TDF-002
3-Bromo-tetrahydro-5,5-dimethyl-2-furanol
500-1000
4
TDF-003
3,4-Dichloro-tetrahydro-5,5-dimethyl-2-furanol
300-500
4
TDF-004
3-Nitro-tetrahydro-5,5-dimethyl-2-furanol
150-300
3
TDF-005
3-Phenyl-tetrahydro-5,5-dimethyl-2-furanol
1500-2000
5
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general toxicological principles where increased reactivity of substituents may correlate with increased acute toxicity.
Metabolic Fate: The Key to Understanding Furanone Toxicity
The toxicity of many furan-containing compounds is intrinsically linked to their metabolism.[5] The furan ring can be oxidized by cytochrome P450 enzymes (CYP450s), particularly CYP2E1, to form a reactive α,β-unsaturated dialdehyde intermediate.[1][6] This reactive metabolite can then form covalent adducts with cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction, mutagenicity, and carcinogenicity.[6]
Conclusion: A Data-Driven Approach to Safer Chemical Design
The comparative safety profiling of tetrahydro-5,5-dimethyl-2-furanol derivatives is a multifactorial process that requires a systematic and data-driven approach. By integrating in vitro cytotoxicity and genotoxicity assays with in vivo acute toxicity studies and an understanding of metabolic pathways, researchers can build a comprehensive safety profile for their compounds. This allows for the early identification of potential liabilities and guides the selection of derivatives with the most favorable therapeutic index. The methodologies and insights provided in this guide serve as a foundational framework for making informed decisions in the development of safer and more effective molecules based on the versatile furanone scaffold.
References
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]
European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available from: [Link]
National Center for Biotechnology Information. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Available from: [Link]
Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Available from: [Link]
Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available from: [Link]
Swansea University. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Available from: [Link]
CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link]
Oxford Academic. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Available from: [Link]
Pacific BioLabs. PRECLINICAL TOXICOLOGY. Available from: [Link]
Semantic Scholar. Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Available from: [Link]
Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. Available from: [Link]
National Center for Biotechnology Information. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Available from: [Link]
ResearchGate. Cytotoxic effects of STC and 5-M-STC in HepG2 and A549 cells upon 24 h... Available from: [Link]
ResearchGate. Comparison of cytotoxicity tested on (a) HepG2, (b) A549, (c) U-87 MG,... Available from: [Link]
ResearchGate. Cytotoxicity of HepG2 and A549 cells after 24 h exposure to CIT. Available from: [Link]
Journal of King Saud University. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Available from: [Link]
National Center for Biotechnology Information. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Available from: [Link]
EM International. Cytotoxicity Test of Two Deazaellipticine Compounds against Liver Cancer Cells (HepG2 Cell Line). Available from: [Link]
National Center for Biotechnology Information. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Available from: [Link]
ResearchGate. Metabolic pathways of furan leading to formation of potential... Available from: [Link]
Van Medical Journal. Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Available from: [Link]
National Center for Biotechnology Information. Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone. Available from: [Link]
National Center for Biotechnology Information. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Available from: [Link]
MDPI. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Available from: [Link]
MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available from: [Link]
National Center for Biotechnology Information. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Available from: [Link]
National Center for Biotechnology Information. QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Available from: [Link]
National Center for Biotechnology Information. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]
National Center for Biotechnology Information. Relationship between structure, toxicity and activity. Available from: [Link]
idosi.org. Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. Available from: [Link]
National Center for Biotechnology Information. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol. Available from: [Link]
National Center for Biotechnology Information. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Available from: [Link]
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
National Center for Biotechnology Information. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Available from: [Link]
National Center for Biotechnology Information. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Available from: [Link]
National Center for Biotechnology Information. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Available from: [Link]
National Center for Biotechnology Information. The toxicokinetic and metabolism of structurally diverse pyrrolizidine alkaloids in rats. Available from: [Link]
National Center for Biotechnology Information. Metabolic Pathways and Potencies of New Fentanyl Analogs. Available from: [Link]
Comprehensive Operational Guide: Safe Handling and Disposal of 2-Furanol, tetrahydro-5,5-dimethyl- As a drug development professional or laboratory scientist, managing the lifecycle of reactive organic solvents is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safe Handling and Disposal of 2-Furanol, tetrahydro-5,5-dimethyl-
As a drug development professional or laboratory scientist, managing the lifecycle of reactive organic solvents is a critical operational mandate. 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 30414-37-0) [1] is a cyclic hemiacetal/ether structurally related to tetrahydrofuran (THF). While it is highly effective as a specialized solvent and synthetic intermediate, its disposal requires rigorous, step-by-step logistical planning due to its severe auto-oxidation hazards.
This guide provides the definitive, self-validating protocols required to safely evaluate, treat, and dispose of this chemical, ensuring absolute compliance with environmental health and safety (EHS) standards.
The fundamental hazard of 2-Furanol, tetrahydro-5,5-dimethyl- is not merely its flammability, but its propensity to undergo auto-oxidation to form explosive organic peroxides [2].
The Mechanism: Exposure to atmospheric oxygen and ambient light initiates a radical chain reaction. The oxygen atom within the tetrahydrofuran ring stabilizes a radical at the adjacent alpha-carbon via hyperconjugation. Molecular oxygen (a diradical) readily reacts with this alpha-radical to form hydroperoxides. Over time, or upon concentration (such as during evaporation or distillation), these hydroperoxides can polymerize into cyclic dialkyl peroxides. These resulting compounds are highly unstable, shock-sensitive, and friction-sensitive explosives.
Operational Implication: Because the hazard scales with time and oxygen exposure, disposal cannot be treated as a static event. It requires a dynamic, self-validating system where the chemical is empirically tested, chemically treated, and re-tested before it can be safely handed over to environmental logistics.
Quantitative Action Limits for Peroxide Formers
Before any disposal action is taken, the solvent must be quantified for peroxide concentration. The following table dictates the strict operational boundaries for handling peroxide-forming cyclic ethers [3].
Peroxide Concentration
Risk Classification
Required Operational Action
0 – 25 ppm
Low Risk
Safe for immediate packaging and standard hazardous waste disposal.
25 – 100 ppm
Moderate Risk
Do not distill or evaporate. Mandatory chemical de-peroxidation (Protocol 2) required prior to disposal.
> 100 ppm
Critical Hazard
DO NOT TOUCH. Evacuate the immediate area and contact EHS or a bomb squad for remote removal.
Visible Crystals / Viscosity
Extreme Hazard
DO NOT TOUCH OR MOVE THE CONTAINER. Friction from opening the cap can cause detonation. Contact EHS immediately.
Self-Validating Experimental Protocols
To ensure uncompromising safety, do not rely on assumptions regarding the solvent's history. Execute the following sequential methodologies.
Objective: To empirically determine the auto-oxidation state of the solvent before any physical manipulation.
Visual Assessment (No-Touch): Before moving the container, inspect the exterior and the liquid inside using a flashlight. Look for solid crystal formations around the cap threads or a viscous, oily layer at the bottom of the liquid.
Causality: Crystals indicate the presence of precipitated dialkyl peroxides, which are highly friction-sensitive. Opening a crystallized cap can provide enough friction to trigger a detonation.
Atmospheric Control: If the liquid is visually clear and free of crystals, carefully transfer the container to a certified chemical fume hood behind a blast shield.
Sampling: Using a clean, disposable glass pipette, extract 1 mL of 2-Furanol, tetrahydro-5,5-dimethyl-.
Quantification: Apply one drop of the solvent to the test zone of a Quantofix® Peroxide Test Strip. Allow the solvent to evaporate slightly, then add one drop of distilled water to the test zone to facilitate the colorimetric reaction.
Validation: Compare the color change against the manufacturer's scale after 15 seconds. Record the ppm value and consult the Quantitative Action Limits table.
Protocol 2: Chemical De-Peroxidation (Ferrous Sulfate Reduction)
Objective: To chemically reduce hazardous hydroperoxides into stable, non-explosive alcohols prior to waste consolidation.
Causality: Ferrous ions (
Fe2+
) act as a reducing agent, donating an electron to the weak peroxide bond (O-O). This cleaves the bond, forming a stable alkoxide and converting the iron to its ferric state (
Fe3+
) [4].
Reagent Preparation: In a separate Erlenmeyer flask, prepare a fresh ferrous sulfate solution by dissolving 6 g of
FeSO4⋅7H2O
and 6 mL of concentrated sulfuric acid in 11 mL of distilled water.
Reduction Reaction: Add the ferrous sulfate solution to 1 L of the contaminated 2-Furanol, tetrahydro-5,5-dimethyl- in a large separatory funnel.
Agitation: Vigorously stir or shake the mixture for 15 minutes. Vent the funnel frequently to prevent pressure buildup from exothermic reactions or off-gassing.
Phase Separation: Allow the mixture to settle into an organic layer (top) and an aqueous layer (bottom). The organic layer contains the de-peroxidized solvent.
Self-Validation (Critical Step): Extract a sample from the organic layer and repeat Protocol 1. The protocol is only considered successful when the test strip reads 0 ppm. If peroxides >0 ppm remain, you must repeat steps 2-4.
Protocol 3: Final Waste Segregation and Logistics
Objective: To safely package the neutralized solvent for final environmental destruction.
Containerization: Transfer the validated, de-peroxidized organic layer into a high-density polyethylene (HDPE) hazardous waste container.
Causality: Plastic containers are preferred over glass for peroxide formers because they do not pose a severe shrapnel risk if unexpected pressurization occurs [5].
Headspace Management: Leave at least 10-20% headspace in the container to accommodate vapor expansion.
Labeling: Affix a standardized hazardous waste tag. Explicitly list the contents as "2-Furanol, tetrahydro-5,5-dimethyl- (Non-Halogenated Flammable Liquid)" and clearly note "Tested: 0 ppm Peroxides on [Current Date]".
Storage & Pickup: Store in a designated Satellite Accumulation Area away from oxidizers, strong acids, and heat sources. Schedule immediate pickup with your institution's EHS department.
Operational Workflow Diagram
The following logical workflow dictates the decision-making process for the safe handling and disposal of 2-Furanol, tetrahydro-5,5-dimethyl-.
Workflow for testing and safely disposing of peroxide-forming cyclic ethers.
References
National Institutes of Health (NIH). Fact Sheet on Managing Peroxide Formers in the Lab. Available at: [Link]
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]
Handling
Comprehensive Safety & Handling Guide: 2-Furanol, tetrahydro-5,5-dimethyl-
As a Senior Application Scientist, I recognize that handling substituted tetrahydrofurans requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 2-Fu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling substituted tetrahydrofurans requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 2-Furanol, tetrahydro-5,5-dimethyl- (CAS: 5145-01-7 / 30414-37-0) is a highly valuable cyclic hemiacetal used in advanced organic synthesis and drug development [1]. However, it presents two critical, synergistic hazards: high flammability and insidious peroxide formation [2].
This guide provides field-proven, self-validating protocols to ensure your laboratory operations remain safe, compliant, and scientifically rigorous.
Mechanistic Hazard Analysis
To handle this reagent safely, you must understand the causality behind its hazards:
Auto-Oxidation & Peroxide Formation (Class B Hazard): The ethereal carbon adjacent to the oxygen atom possesses highly reactive alpha-hydrogens. When exposed to atmospheric oxygen, these C-H bonds undergo radical-initiated auto-oxidation to form hydroperoxides. Over time, these polymerize into shock-sensitive, explosive cyclic peroxides [3]. Because these peroxides have higher boiling points than the parent solvent, they concentrate dangerously during distillation or rotary evaporation.
Flammability & Vapor Travel: As a highly flammable liquid (Category 2), its vapors are heavier than air and can travel significant distances across benchtops to ignition sources, causing flashback [1].
Lipid Defatting: Liquid contact rapidly strips the lipid bilayer from the epidermis, causing severe dermatitis and increasing the skin's permeability to other toxic laboratory reagents [4].
Table 1: Physicochemical & Hazard Profile
Property / Hazard
Classification
Operational Implication
Flammability
GHS Category 2 (Highly Flammable)
Store in dedicated flammables cabinet; ground all transfer vessels to prevent static discharge.
Peroxide Class
Class B (Hazard upon concentration)
Mandates strict lifecycle tracking; test for peroxides before any evaporation steps.
Target Organs
Eyes, Skin, Central Nervous System
Mandates chemical splash goggles and continuous fume hood usage.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for tetrahydrofuran derivatives. The following matrix details the required equipment and the mechanistic justification for each choice [4].
Table 2: Required PPE Matrix
PPE Category
Required Specification
Mechanistic Justification
Hand Protection
Butyl Rubber or PE/EVAL Laminate
Critical: THF derivatives rapidly permeate standard nitrile gloves (breakthrough in <10 mins). Butyl rubber provides >240 minutes of chemical resistance.
Eye Protection
Indirect-vented splash goggles
Prevents vapor accumulation while protecting against severe corneal damage from liquid splashes.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates severe burn risks associated with highly flammable vapor ignition.
Respiratory
Fume Hood (Face velocity >100 fpm)
Prevents inhalation of volatile organic compounds (VOCs) and subsequent central nervous system depression.
Operational Workflow & Handling Protocol
Because 2-Furanol, tetrahydro-5,5-dimethyl- is a Class B peroxide former, its lifecycle must be rigorously managed from the moment it enters the laboratory.
Workflow for pre-use inspection and peroxide management of 2-Furanol, tetrahydro-5,5-dimethyl-.
Protocol 1: Pre-Use Peroxide Quantification
Never assume an opened bottle of a tetrahydrofuran derivative is safe. Perform this validation prior to every use [3].
Visual Inspection: Without agitating the container, inspect the cap threads and the liquid volume. Causality: Friction from opening a cap crusted with solid peroxide crystals can provide the activation energy required for a localized detonation. If crystals or liquid stratification are visible, do not touch the bottle and contact EHS immediately.
Sampling: Operating within a certified chemical fume hood, extract a 1 mL aliquot of the solvent using a clean glass pipette.
Test Strip Application: Immerse a semi-quantitative peroxide test strip (e.g., KI-starch paper) into the aliquot for 1 second.
Incubation & Reading: Allow 15–30 seconds for the reagent pad to react. Compare the color change against the manufacturer's standard chart.
Actionable Thresholds:
< 25 ppm: Safe for general use, including concentration/distillation.
25 - 100 ppm: Safe for general use, but do not distill or concentrate . The solvent must be chemically reduced or disposed of.
> 100 ppm: Extremely hazardous. Seal the container immediately and contact EHS for stabilization.
Emergency Response & Disposal Plan
In the event of a spill, standard solvent cleanup procedures must be modified to account for potential peroxide shock sensitivity.
Protocol 2: Emergency Spill Containment
Evacuation & Isolation: Immediately extinguish all open flames, shut off hot plates, and unplug nearby electrical equipment. Evacuate non-essential personnel from the bay.
PPE Donning: Equip a full-face respirator with Organic Vapor (OV) cartridges, butyl rubber gloves, and an FR lab coat.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or sand). Causality: Combustible absorbents like paper towels or sawdust can spontaneously ignite if high levels of peroxides are present in the spilled liquid [2].
Neutralization (If Peroxides Suspected): Lightly mist the absorbent with a 5% aqueous ferrous sulfate solution. The Fe²⁺ ions will chemically reduce the peroxides to harmless alcohols.
Collection: Sweep the saturated absorbent using non-sparking tools (e.g., plastic dustpans) into a high-density polyethylene (HDPE) waste container.
Disposal & Waste Management
Never distill to dryness: Always leave at least 20% of the solvent volume in the distillation pot to prevent the catastrophic concentration of peroxides [2].
Waste Segregation: Collect waste in a dedicated, chemically compatible container. Do not mix with heavy metal waste or strong oxidizers.
Labeling: Clearly label the waste container as "Hazardous Waste - Flammable Liquid, Contains Peroxides" and include the most recent peroxide test date and concentration.
References
Duke University Occupational & Environmental Safety Office. (2017). Organic Peroxide-Forming Materials. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.